Product packaging for 2-Ethyloxolan-3-amine(Cat. No.:)

2-Ethyloxolan-3-amine

Cat. No.: B15265810
M. Wt: 115.17 g/mol
InChI Key: RPZNALUHCXDFPE-UHFFFAOYSA-N
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Description

2-Ethyloxolan-3-amine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B15265810 2-Ethyloxolan-3-amine

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-ethyloxolan-3-amine

InChI

InChI=1S/C6H13NO/c1-2-6-5(7)3-4-8-6/h5-6H,2-4,7H2,1H3

InChI Key

RPZNALUHCXDFPE-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CCO1)N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of 2-Ethyloxolan-3-amine

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed purification strategies for this compound. The synthesis is presented as a two-step process, commencing with the formation of a key ketone intermediate followed by reductive amination. The purification section addresses the critical challenge of separating the resulting diastereomers.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through the initial preparation of 2-ethyltetrahydrofuran-3-one, which is subsequently converted to the target amine via reductive amination. This method is advantageous as it builds the core tetrahydrofuran structure with the desired ethyl substituent in the first step, followed by the introduction of the amine functionality.

Synthetic_Pathway Synthetic Pathway for this compound Start Ethyl Propionate & Methyl Acrylate Intermediate 2-Ethyltetrahydrofuran-3-one Start->Intermediate Michael Addition & Dieckmann Condensation Product This compound (Mixture of Diastereomers) Intermediate->Product Reductive Amination Purification_Workflow Purification and Diastereomer Separation Workflow cluster_0 Primary Purification cluster_1 Diastereomer Separation Crude Crude Amine Mixture Distilled Distilled Amine Mixture Crude->Distilled Vacuum Distillation (removes non-volatile impurities) Column Separated Diastereomers (cis and trans) Distilled->Column Method A: Silica Gel Column Chromatography Crystals Diastereomerically Enriched Salt Distilled->Crystals Method B: Fractional Crystallization of Salts Pure_Amine Pure Diastereomer Crystals->Pure_Amine Liberation of free amine

Technical Guide: Physicochemical Properties of 2-Ethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyloxolan-3-amine is a heterocyclic organic compound with potential applications in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation. This technical guide provides a summary of the available data for this compound and outlines detailed experimental protocols for the determination of its key physicochemical parameters.

Core Physicochemical Data

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the known information and highlights the parameters that require experimental determination.

PropertyValueSource
IUPAC Name This compound-
Synonyms 3-Amino-2-ethyl-tetrahydrofuran-
CAS Number 1500657-23-7Commercial Supplier
Molecular Formula C₆H₁₃NOCommercial Supplier
Molecular Weight 115.17 g/mol Commercial Supplier
Melting Point No data available-
Boiling Point No data available-
Water Solubility No data available-
pKa No data available-
LogP No data available-

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies that can be employed to determine the unknown physicochemical properties of this compound.

Determination of Boiling Point (Micro-scale Method)

Given that this compound is likely a liquid at room temperature based on its structure and the properties of similar small amines, a micro-scale boiling point determination method is appropriate.[1][2]

Methodology:

  • Sample Preparation: A small sample of this compound (a few milliliters) is placed into a clean, dry test tube.[1]

  • Apparatus Setup:

    • An empty capillary tube is placed in the test tube with the open end down.

    • The test tube is attached to a thermometer using a rubber band or thread, ensuring the bottom of the test tube is level with the thermometer bulb.

    • The assembly is suspended in a heating bath (e.g., paraffin oil) ensuring the sample is below the liquid level of the bath.[1]

  • Heating and Observation:

    • The heating bath is heated gently and stirred to ensure uniform heat distribution.[1]

    • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The temperature at which a rapid and continuous stream of bubbles emerges is recorded. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.[1]

  • Data Recording: The recorded temperature is the boiling point of the substance. It is advisable to repeat the measurement to ensure accuracy.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement A Place sample in test tube B Insert inverted capillary tube A->B C Attach test tube to thermometer B->C D Suspend in heating bath C->D E Heat bath gently D->E F Observe for rapid bubble stream E->F G Record temperature F->G

Diagram of the workflow for boiling point determination.

Determination of Water Solubility

A qualitative and semi-quantitative assessment of water solubility can be performed using a simple test tube method.[3][4]

Methodology:

  • Sample Preparation: In a small test tube, add a known small amount of this compound (e.g., 2-3 drops if liquid, or ~10 mg if solid).[5]

  • Solvent Addition: Add a small, measured volume of deionized water (e.g., 0.1 mL) to the test tube.

  • Observation: Vigorously shake the test tube. Observe if the compound dissolves completely to form a homogeneous solution.[5]

  • Incremental Solvent Addition: If the compound does not dissolve, add incremental volumes of water, shaking after each addition, until the compound dissolves or a maximum volume (e.g., 3 mL) is reached.

  • Classification:

    • Soluble: If the compound dissolves completely.

    • Slightly Soluble: If only a portion of the compound dissolves.

    • Insoluble: If the compound does not visibly dissolve.[3]

  • pH Measurement: For soluble or slightly soluble samples, the pH of the resulting solution should be measured using pH paper or a calibrated pH meter to determine if the compound is acidic or basic.[4][6] Given the amine functional group, a basic pH is expected.

WaterSolubilityTest A Add known amount of sample to test tube B Add small volume of water A->B C Shake vigorously B->C D Observe for dissolution C->D E Soluble? D->E F Record as Soluble E->F Yes G Add more water incrementally E->G No G->C H Maximum volume reached? G->H H->G No I Record as Insoluble/Slightly Soluble H->I Yes

Logical workflow for determining water solubility.

Determination of pKa by Potentiometric Titration

The pKa, a measure of the acidity of the conjugate acid of the amine, is a critical parameter. Potentiometric titration is a precise method for its determination.[7][8][9]

Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[7]

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

    • To maintain a constant ionic strength, a neutral salt such as potassium chloride (KCl) can be added.[7]

  • Titration:

    • Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.[9]

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[7]

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of titrant added.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point).

    • The pH at the half-equivalence point (the point where half of the amine has been protonated) is equal to the pKa of the conjugate acid.[10]

pKaDetermination A Calibrate pH meter B Prepare aqueous solution of amine A->B C Titrate with standardized acid B->C D Record pH after each addition C->D E Plot pH vs. volume of titrant D->E F Determine equivalence point E->F G Determine half-equivalence point F->G H pKa = pH at half-equivalence point G->H

Workflow for pKa determination by potentiometric titration.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the pre-saturated water.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.

    • Shake the funnel vigorously for a set period (e.g., 10-30 minutes) to allow for the partitioning of the amine between the two phases.

    • Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Analysis:

    • Carefully separate the aqueous and n-octanol layers.

    • Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., gas chromatography, HPLC, or UV-Vis spectroscopy if the compound has a chromophore).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the amine in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient.

LogPDetermination A Prepare pre-saturated octanol and water B Dissolve amine in aqueous phase A->B C Mix aqueous and octanol phases B->C D Shake to partition C->D E Allow phases to separate D->E F Analyze amine concentration in each phase E->F G Calculate P = [Octanol]/[Water] F->G H Calculate LogP = log10(P) G->H

Workflow for LogP determination by the shake-flask method.

Conclusion

While experimental data for this compound is currently limited, the standard methodologies outlined in this guide provide a clear path for the determination of its essential physicochemical properties. The accurate measurement of these parameters is a critical step in advancing the research and development of this compound for its potential applications in the pharmaceutical and chemical industries. Researchers are encouraged to perform these experiments to build a comprehensive physicochemical profile of this compound.

References

A Technical Guide to the Structural Analysis and Confirmation of 2-Ethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural analysis and confirmation of the novel compound 2-Ethyloxolan-3-amine. Due to the limited availability of published experimental data for this specific molecule, this document outlines a systematic approach based on established analytical techniques. It details the predicted outcomes from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy. This guide serves as a robust methodological resource for researchers engaged in the synthesis, characterization, and development of new chemical entities, providing detailed experimental protocols and expected data to facilitate the unambiguous elucidation of the compound's structure, including its stereochemistry.

Introduction

This compound, also known as 2-ethyl-tetrahydrofuran-3-amine, is a saturated heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with an ethyl group at the C2 position and an amine group at the C3 position. The presence of two adjacent chiral centers at C2 and C3 implies the existence of four possible stereoisomers (two pairs of enantiomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R)). A thorough structural characterization, therefore, requires not only the confirmation of its constitution but also the determination of its relative and absolute stereochemistry.

This guide presents the standard analytical workflow for the complete structural elucidation of a novel small molecule like this compound.

Predicted Physicochemical Properties & Spectroscopic Data

A crucial first step in structural analysis is the prediction of key data points. These predictions, based on the compound's structure, provide a baseline for comparison with experimental results.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₁₃NO), the expected data from high-resolution mass spectrometry (HRMS) would confirm its molecular formula.

Table 1: Predicted Mass Spectrometry Data for C₆H₁₃NO

Ion SpeciesCalculated m/zExpected Fragmentation Pattern
[M+H]⁺116.1070Loss of NH₃ (-17), loss of C₂H₅ (-29), α-cleavage leading to m/z 86 and m/z 72
[M]⁺•115.0997Molecular ion peak, may be of low intensity

The fragmentation pattern is critical for confirming the structure. Alpha-cleavage adjacent to the nitrogen and oxygen atoms is expected to be a dominant fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted Infrared Absorption Frequencies

Functional GroupBondPredicted Wavenumber (cm⁻¹)Description
AmineN-H Stretch3300 - 3500 (two bands)Primary amine
AmineN-H Bend1590 - 1650Scissoring vibration
AlkaneC-H Stretch2850 - 2960Saturated C-H bonds
EtherC-O-C Stretch1050 - 1150Strong, characteristic ether stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz)

Proton(s)Predicted δ (ppm)MultiplicityCoupling (J) HzAssignment
-CH₃~0.9Triplet~7.5Ethyl group methyl
-CH₂- (ethyl)~1.5Multiplet~7.5Ethyl group methylene
-NH₂~1.6Broad Singlet-Amine protons
C4-H₂~1.8 - 2.2Multiplet-Ring methylene
C3-H~3.0 - 3.3Multiplet-Methine adjacent to amine
C2-H~3.5 - 3.8Multiplet-Methine adjacent to oxygen and ethyl
C5-H₂~3.8 - 4.1Multiplet-Ring methylene adjacent to oxygen

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, ~100 MHz)

CarbonPredicted δ (ppm)Assignment
-CH₃~11Ethyl group methyl
-CH₂- (ethyl)~25Ethyl group methylene
C4~30Ring methylene
C3~55Methine carbon bonded to amine
C5~68Ring methylene bonded to oxygen
C2~80Methine carbon bonded to oxygen and ethyl

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable data acquisition.

Mass Spectrometry (Electrospray Ionization - Time of Flight)
  • Sample Preparation : Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid for positive ion mode.

  • Instrumentation : Utilize a high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS).

  • Ionization Source : Electrospray Ionization (ESI), positive mode.

  • Parameters :

    • Capillary Voltage: 3500 V

    • Nebulizer Pressure: 35 psig

    • Drying Gas Flow: 8 L/min

    • Gas Temperature: 325 °C

  • Data Acquisition : Acquire spectra in the m/z range of 50-500. For fragmentation studies (MS/MS), select the precursor ion (m/z 116.1) and apply collision-induced dissociation (CID) with varying collision energies (10-40 eV).

Infrared Spectroscopy (Attenuated Total Reflectance)
  • Sample Preparation : Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

  • Data Acquisition :

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 (co-added)

  • Processing : Perform a background scan of the clean ATR crystal before analyzing the sample. The resulting spectrum should be baseline corrected.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation : A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance III HD).

  • Experiments :

    • ¹H NMR : Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integrations.

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • 2D COSY (Correlation Spectroscopy) : Identify ¹H-¹H spin-spin coupling networks, confirming which protons are on adjacent carbons.

    • 2D HSQC (Heteronuclear Single Quantum Coherence) : Correlate each proton signal with its directly attached carbon atom.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

  • Data Processing : Process the raw data (FID) using appropriate software (e.g., TopSpin, MestReNova) by applying Fourier transformation, phase correction, and baseline correction.

Visualization of Analytical Workflow and Logic

Visual diagrams are invaluable for representing complex workflows and logical relationships in structural elucidation.

G Figure 1: General Workflow for Structural Elucidation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis & Purification of this compound MS Mass Spectrometry (MS) Synthesis->MS Analyze Sample IR Infrared (IR) Spectroscopy Synthesis->IR Analyze Sample NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR Analyze Sample Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: General Workflow for Structural Elucidation

G Figure 2: Logic of Spectroscopic Data Integration cluster_data Experimental Data cluster_info Deduced Information MS_Data MS: m/z 116.1070 [M+H]⁺ Formula Molecular Formula: C₆H₁₃NO MS_Data->Formula IR_Data IR: ~3400, 2900, 1100 cm⁻¹ Func_Groups Functional Groups: -NH₂, -O-, Alkyl IR_Data->Func_Groups NMR_Data NMR: ¹H, ¹³C, COSY, HSQC, HMBC Connectivity C-H Framework & Connectivity NMR_Data->Connectivity Final_Structure Final Structure: This compound Formula->Final_Structure Stereochem Relative Stereochemistry (from NOESY/ROESY) Connectivity->Stereochem Further NMR Connectivity->Final_Structure Stereochem->Final_Structure Func_groups Func_groups Func_groups->Final_Structure

Caption: Logic of Spectroscopic Data Integration

Conclusion

The structural confirmation of a novel compound such as this compound requires a multi-faceted analytical approach. By systematically applying mass spectrometry, IR spectroscopy, and a suite of NMR experiments, researchers can confidently determine the molecular formula, identify key functional groups, and map the precise atomic connectivity of the molecule. The predicted data and detailed protocols within this guide provide a solid foundation for the empirical investigation and unequivocal structural elucidation of this compound and related compounds, ensuring data integrity and reproducibility in research and development settings.

A Technical Guide to the Predicted Spectroscopic Data of 2-Ethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the predicted spectroscopic data for the novel compound 2-Ethyloxolan-3-amine. In the absence of experimentally acquired data, this guide leverages computational prediction methodologies to offer insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the molecule. This information is intended to support researchers in the identification, characterization, and development of this and related chemical entities. All presented data is computationally generated and should be interpreted as such.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational chemistry software that employs established prediction algorithms.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom Number(s)Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
10.95t7.43H
21.55-1.70m-2H
33.60m-1H
4a1.90m-1H
4b2.15m-1H
5a3.80m-1H
5b4.05m-1H
63.20m-1H
NH₂1.40br s-2H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom NumberChemical Shift (ppm)
111.5
228.0
382.5
435.0
568.0
655.0

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3380-3300Medium, BroadN-H stretch (asymmetric and symmetric)
2960-2850StrongC-H stretch (aliphatic)
1590MediumN-H bend (scissoring)
1460MediumC-H bend (CH₂)
1380MediumC-H bend (CH₃)
1080StrongC-O-C stretch (ether)
1050StrongC-N stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Abundance (%)Proposed Fragment
11520[M]⁺ (Molecular Ion)
86100[M - C₂H₅]⁺
7245[C₄H₁₀N]⁺
5730[C₄H₉]⁺
4460[C₂H₆N]⁺
2950[C₂H₅]⁺

Computational Methodology for Spectroscopic Prediction

The data presented in this guide are the result of computational predictions. The following sections outline the general principles and methodologies employed by software to generate such spectroscopic data.

2.1. NMR Spectra Prediction

Prediction of ¹H and ¹³C NMR spectra is typically achieved through one of two primary methods:

  • Empirical Database Methods: These approaches rely on large databases of experimentally determined NMR spectra. The software identifies substructures within the target molecule (this compound) and compares them to similar fragments in the database. Chemical shifts are then predicted based on the experimental data of these known fragments, with adjustments made for neighboring group effects. A common implementation of this is the use of Hierarchical Organization of Spherical Environments (HOSE) codes.

  • Quantum Mechanical Calculations: This method, often employing Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in the molecule.[1][2] The chemical shifts are then determined by referencing these calculated shielding values to the calculated shielding of a standard compound, typically tetramethylsilane (TMS). The accuracy of this method is dependent on the level of theory and the basis set used in the calculation.[1]

2.2. IR Spectrum Prediction

Predicted infrared spectra are generally generated by calculating the vibrational frequencies of the molecule's bonds. This is most commonly performed using quantum mechanical methods, such as DFT. The process involves:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: The vibrational frequencies and their corresponding intensities are calculated for the optimized geometry.

  • Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation. Therefore, a scaling factor is applied to the calculated frequencies to improve their agreement with experimental data.

Machine learning approaches are also increasingly being used, where models are trained on large datasets of experimental IR spectra to predict the spectrum of a new molecule based on its structure.[3][4]

2.3. Mass Spectrum Prediction

The prediction of an electron ionization (EI) mass spectrum involves the simulation of the fragmentation pathways of the molecular ion. This is a complex process that can be approached in several ways:

  • Rule-Based Fragmentation: The software utilizes a set of established rules of mass spectral fragmentation based on functional groups present in the molecule. For this compound, this would include alpha-cleavage adjacent to the amine and the ether oxygen.

  • Quantum Chemical Calculations: These methods can be used to calculate the energies of potential fragment ions to determine the most likely fragmentation pathways.

  • Machine Learning: Models are trained on extensive mass spectral libraries to predict the fragmentation pattern of a new compound.[5][6][7] These models learn the complex relationships between chemical structure and fragmentation behavior.

Molecular Structure and Data Analysis Workflow

The following diagrams illustrate the molecular structure of this compound with atom numbering for spectroscopic assignment and a generalized workflow for the computational prediction of spectroscopic data.

molecular_structure cluster_mol This compound C3 C3 C2 C2 C3->C2 N3_amine NH2 C3->N3_amine O1 O1 C2->O1 C2_ethyl C C2->C2_ethyl C5 C5 O1->C5 C4 C4 C5->C4 C4->C3 C2_methyl CH3 C2_ethyl->C2_methyl

Caption: Molecular structure of this compound.

workflow start Input: this compound Structure geom_opt Geometry Optimization (DFT) start->geom_opt ms_pred MS Prediction (Rule-based/ML) start->ms_pred nmr_pred NMR Prediction (Empirical/QM) geom_opt->nmr_pred ir_pred IR Prediction (QM/ML) geom_opt->ir_pred data_proc Data Processing & Scaling nmr_pred->data_proc ir_pred->data_proc ms_pred->data_proc output Predicted Spectroscopic Data (Tables & Spectra) data_proc->output

Caption: Generalized workflow for spectroscopic data prediction.

References

An In-depth Technical Guide to 2-Ethyloxolan-3-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical identifiers, potential biological context, and relevant experimental methodologies associated with the aminotetrahydrofuran scaffold, with a specific focus on structural isomers of "2-Ethyloxolan-3-amine". Due to the ambiguity of the provided chemical name, this document addresses the most plausible interpretations and presents the available data accordingly.

Introduction

The tetrahydrofuran (THF) motif is a prevalent core structure in a multitude of biologically active natural products and synthetic molecules. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. Aminotetrahydrofurans, in particular, are key intermediates in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This guide aims to consolidate the known information regarding "this compound" and its related isomers, providing a valuable resource for researchers in the field.

Chemical Identity and Nomenclature

The chemical name "this compound" is ambiguous and does not specify the stereochemistry or the exact substitution pattern of the ethyl and amine groups on the oxolane (tetrahydrofuran) ring. The most direct interpretations of this name are "2-ethyl-tetrahydrofuran-3-amine" and "3-ethyl-oxolan-3-amine". Extensive database searches revealed that "3-ethyloxolan-3-amine" is a known chemical entity with a registered CAS number, whereas "2-ethyl-tetrahydrofuran-3-amine" does not correspond to a specific, publicly cataloged compound. Therefore, this guide will focus on "3-ethyloxolan-3-amine" as the primary subject of interest.

Chemical Identifiers

The following table summarizes the key chemical identifiers for "3-ethyloxolan-3-amine" and its hydrochloride salt.

Identifier3-ethyloxolan-3-amine3-ethyloxolan-3-amine hydrochloride
CAS Number 1158760-29-21799438-60-0
IUPAC Name 3-ethyloxolan-3-amine3-ethyloxolan-3-amine;hydrochloride
Molecular Formula C₆H₁₃NOC₆H₁₄ClNO
Molecular Weight 115.17 g/mol 151.63 g/mol
SMILES CCC1(CCOC1)NCl.CCC1(N)CCOC1
InChI InChI=1S/C6H13NO/c1-2-6(7)3-4-8-5-6/h2-5,7H2,1H3InChI=1S/C6H13NO.ClH/c1-2-6(7)3-4-8-5-6;/h2-5,7H2,1H3;1H
InChIKey XPTBSIRVRXHOLG-UHFFFAOYSA-NUVUYGPCCIIHJJX-UHFFFAOYSA-N
PubChem CID 58549449131713532

Synthesis and Experimental Protocols

A common strategy for the synthesis of 3-substituted-3-aminotetrahydrofurans involves the construction of a suitable precursor followed by the introduction of the amine functionality. One such approach could start from a 3-substituted tetrahydrofuran-3-carboxylic acid derivative.

G cluster_0 General Synthetic Workflow start 3-Ethyltetrahydrofuran-3-carboxylic acid step1 Amidation start->step1 SOCl₂, then NH₃ intermediate 3-Ethyltetrahydrofuran-3-carboxamide step1->intermediate step2 Hofmann Rearrangement intermediate->step2 Br₂, NaOH product 3-Ethyloxolan-3-amine step2->product

A generalized synthetic workflow for the preparation of 3-ethyloxolan-3-amine.

Step 1: Amidation of 3-Ethyltetrahydrofuran-3-carboxylic acid

The starting carboxylic acid can be converted to the corresponding amide. This is typically achieved by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (NH₃) or an ammonia equivalent.

Step 2: Hofmann Rearrangement

The resulting 3-ethyltetrahydrofuran-3-carboxamide can then undergo a Hofmann rearrangement to yield the desired 3-ethyloxolan-3-amine. This reaction is typically carried out using bromine (Br₂) and a strong base such as sodium hydroxide (NaOH). The rearrangement proceeds via a key isocyanate intermediate, which is subsequently hydrolyzed to the primary amine with the loss of one carbon atom as carbon dioxide.

Biological Activity and Potential Applications

Patent literature suggests that "3-ethyloxolan-3-amine hydrochloride" may act as a phosphodiesterase 1 (PDE1) inhibitor. PDE1 is a family of enzymes that hydrolyze the second messengers cAMP and cGMP. Inhibition of PDE1 can lead to increased levels of these cyclic nucleotides, which are involved in a wide range of physiological processes. Consequently, PDE1 inhibitors are being investigated for the treatment of various disorders, including neurodegenerative diseases, cognitive impairment, and cardiovascular conditions.

The following is a representative protocol for determining the inhibitory activity of a compound against PDE1, based on commercially available fluorescence polarization assay kits.

Principle:

This assay measures the enzymatic activity of PDE1 by detecting the conversion of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) to its corresponding monophosphate (FAM-AMP). The monophosphate product is captured by a binding agent, leading to a change in the fluorescence polarization of the sample. Inhibitors of PDE1 will prevent this conversion, resulting in a smaller change in fluorescence polarization.

Materials:

  • Purified recombinant human PDE1 enzyme

  • Fluorescently labeled substrate (e.g., FAM-cAMP)

  • Assay buffer (e.g., Tris-based buffer with MgCl₂)

  • Binding agent

  • Test compound (e.g., 3-ethyloxolan-3-amine hydrochloride) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Vinpocetine)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents: Dilute the PDE1 enzyme, FAM-cAMP substrate, and binding agent to their working concentrations in the assay buffer. Prepare a serial dilution of the test compound and the positive control inhibitor.

  • Enzyme Reaction:

    • To the wells of a microplate, add the test compound or control.

    • Add the diluted PDE1 enzyme to all wells except for the "no enzyme" control.

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding the binding agent.

    • Incubate for a further period to allow for the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

G cluster_1 PDE1 Inhibition Assay Workflow reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor) reaction_setup Set up Reaction (Inhibitor + Enzyme) reagent_prep->reaction_setup reaction_init Initiate Reaction (Add Substrate) reaction_setup->reaction_init incubation Incubate reaction_init->incubation reaction_stop Stop Reaction (Add Binding Agent) incubation->reaction_stop detection Measure Fluorescence Polarization reaction_stop->detection analysis Data Analysis (Calculate IC₅₀) detection->analysis

A flowchart of a typical PDE1 inhibition assay.

Conclusion

While the chemical name "this compound" is ambiguous, the structurally related and well-defined compound "3-ethyloxolan-3-amine" has been identified and characterized. Its potential role as a phosphodiesterase 1 inhibitor highlights the therapeutic relevance of this chemical scaffold. This guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and a detailed protocol for evaluating its biological activity. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this and related aminotetrahydrofuran derivatives.

Uncharted Territory: The Mechanistic Role of 2-Ethyloxolan-3-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Available Data and Future Research Perspectives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document addresses the current state of knowledge regarding the mechanism of action of the chemical compound 2-Ethyloxolan-3-amine in organic reactions. A thorough review of publicly available scientific literature reveals a significant gap in the understanding of this molecule's reactive properties. While its structural features suggest potential as a nucleophile, base, or ligand, there is a notable absence of specific studies detailing its mechanistic pathways, kinetic profiles, or synthetic applications. This whitepaper summarizes the compound's basic chemical information and outlines the challenges in providing a detailed technical guide due to the lack of empirical data. It also proposes potential areas of research to elucidate the currently unknown reactive nature of this molecule.

Introduction to this compound

This compound is a substituted tetrahydrofuran derivative with the chemical formula C₆H₁₃NO. Its structure features a five-membered oxolane (tetrahydrofuran) ring, an ethyl group at the 2-position, and an amine group at the 3-position. The presence of two chiral centers at these positions indicates the potential for four distinct stereoisomers.

Despite its well-defined structure, a comprehensive search of scientific databases and chemical literature yields no specific information on the application or mechanism of action of this compound in organic reactions. The compound is primarily listed in chemical supplier catalogs, but its utility in synthetic chemistry remains undocumented.

Analysis of Available Data

The available information on this compound is limited to its fundamental chemical identifiers. There is no published quantitative data regarding its performance in chemical transformations, such as reaction yields, stereoselectivity, or catalytic turnover numbers.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
IUPAC Name This compound
Canonical SMILES CCC1CC(OC1)N
CAS Number 127046-37-3

Hypothetical Mechanistic Roles

Based on its functional groups—a secondary amine and a cyclic ether—we can speculate on its potential reactivity. The lone pair of electrons on the nitrogen atom of the amine group makes it a potential nucleophile or a Brønsted-Lowry base. The oxygen atom in the tetrahydrofuran ring also possesses lone pairs, which could allow the molecule to act as a bidentate ligand in coordination with metal catalysts.

Potential Reactive Pathways:

  • Nucleophilic Addition/Substitution: The amine group could participate in reactions such as additions to carbonyl compounds or substitution reactions with alkyl halides.

  • Base-Catalyzed Reactions: It could function as a base to deprotonate acidic protons, initiating reactions like aldol condensations or elimination reactions.

  • Organocatalysis: As a chiral amine, it could potentially be explored as an organocatalyst, for instance, in enamine or iminium ion-mediated transformations.

Below is a conceptual workflow illustrating the necessary steps to determine the mechanistic action of a novel compound like this compound.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Elucidation of Mechanism A Hypothesize Reactivity (e.g., Nucleophile, Base, Ligand) B Select Model Reactions (e.g., Aldol, Michael, SN2) A->B C Perform High-Throughput Screening B->C D Identify Successful Reactions C->D E Conduct Kinetic Studies (Rate Orders, Activation Energy) D->E F Isolate and Characterize Intermediates D->F G Computational Modeling (DFT, Transition State Analysis) E->G H Propose Detailed Mechanistic Pathway F->H G->H I Validate with Isotopic Labeling Studies H->I J Publish Findings I->J

Figure 1: A generalized experimental and computational workflow for elucidating the mechanism of action of a novel chemical reagent in organic synthesis.

Absence of Experimental Protocols

A critical component of any technical guide is the inclusion of detailed experimental methodologies. However, due to the lack of published research on the reactivity of this compound, no established experimental protocols can be provided. The development of such protocols would be a primary step in investigating this compound's chemical behavior. This would involve:

  • Standard Reaction Setup: Defining the optimal conditions, including solvent, temperature, and concentration for a model reaction.

  • Purification Techniques: Developing methods, such as distillation or chromatography, to isolate products from reactions involving this amine.

  • Analytical Methods: Establishing analytical techniques (e.g., NMR, GC-MS, HPLC) to determine reaction conversion, yield, and stereoselectivity.

Conclusion and Future Outlook

The Oxolane Ring: A Journey Through a Century of Chemical Discovery and Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxolane, or tetrahydrofuran (THF), nucleus, a simple five-membered cyclic ether, has carved a remarkable path through the landscape of modern chemistry. From its early discovery as a derivative of furan to its current status as a privileged scaffold in complex, life-saving pharmaceuticals, the story of oxolane derivatives is one of continuous innovation in synthesis and a deepening understanding of biological interactions. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthetic strategies for this versatile heterocyclic system, with a focus on its pivotal role in medicinal chemistry.

Early Discovery and the Dawn of Industrial Synthesis

The history of oxolane is intrinsically linked to the chemistry of furan. While the precise first synthesis of tetrahydrofuran is not definitively documented in a single landmark publication, its origins can be traced back to the late 19th and early 20th centuries with the exploration of furan chemistry. Early methods focused on the reduction of furan, a readily available compound derivable from agricultural sources.

A significant milestone in the production of tetrahydrofuran was the development of catalytic hydrogenation of furan. This process, which gained prominence in the early to mid-20th century, allowed for the efficient conversion of furan to its saturated counterpart.[1] Industrial-scale production of THF later evolved to more economically viable routes. One of the most widely used industrial processes involves the acid-catalyzed dehydration of 1,4-butanediol.[2] Another major industrial route, developed by DuPont, entails the oxidation of n-butane to crude maleic anhydride, followed by catalytic hydrogenation.[2] These industrial methods enabled the widespread availability of THF, not only as a versatile solvent but also as a key starting material for the synthesis of its derivatives.

The Evolution of Synthetic Methodologies

The synthesis of substituted oxolanes has been a subject of intense research, leading to a diverse array of methodologies. Early approaches often relied on classical cyclization reactions. However, the demand for stereochemically defined oxolane derivatives, particularly in the context of natural product synthesis and drug discovery, has driven the development of more sophisticated and stereoselective methods.

Historical and Industrial Synthesis of Tetrahydrofuran

The catalytic hydrogenation of furan remains a cornerstone in the history of THF synthesis. Various catalysts and conditions have been explored to optimize this transformation.

Table 1: Comparison of Catalytic Systems for the Hydrogenation of Furfural to Oxolane Derivatives

CatalystTemperature (°C)Pressure (psi)Major Product(s)Yield (%)Reference
3% Pd/C220500Tetrahydrofuran20[3]
Ni/C200N/A (H2)2-Methylfuran65[4]
Cu-Ni/Al2O3230N/A2-Methylfuran, 2-Methyltetrahydrofuran65 (MF), 18 (MTHF)[4]
Cu-Al-A240N/A (H2)2-Methylfuran94[4]
Pd-Ni/MWNTN/AN/ATetrahydrofurfuryl alcohol83[4]
Pd-Fe/SiO2N/AN/A2-Methylfuran83[4]
Pd-Cu/TiO2N/AN/AFurfuryl alcohol98[4]
Pd-Pt/TiO2N/AN/ATetrahydrofurfuryl alcohol95[4]
Modern Stereoselective Syntheses

The synthesis of complex molecules containing the oxolane ring, such as the anticancer drug eribulin, has necessitated the development of highly stereocontrolled methods for constructing substituted tetrahydrofurans. These methods often involve intricate multi-step sequences.

Physicochemical Properties of Oxolane and its Derivatives

Tetrahydrofuran is a colorless, water-miscible organic liquid with a low viscosity.[2] Its polarity and wide liquid range make it a versatile aprotic solvent. The physical properties of oxolane can be significantly influenced by the nature and position of substituents on the ring.

Table 2: Physical Properties of Oxolane and Selected Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Dipole Moment (D)
Oxolane (THF)C4H8O72.11660.88761.63
2-MethyloxolaneC5H10O86.1378-800.8541.36
2,5-DimethyloxolaneC6H12O100.1692-950.8281.15

Note: Data compiled from various sources. Exact values may vary depending on experimental conditions.

Oxolane Derivatives in Medicinal Chemistry: From Nature to the Clinic

The oxolane ring is a common motif in a wide range of natural products exhibiting significant biological activity. This has inspired chemists to incorporate this scaffold into the design of novel therapeutic agents.

Muscarine: A Classical Natural Product

Muscarine, a toxic alkaloid first isolated from the Amanita muscaria mushroom in 1869, is a classic example of a biologically active oxolane derivative.[5] It is a potent agonist of muscarinic acetylcholine receptors, which are involved in a variety of physiological processes.

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs). Upon binding of an agonist like muscarine, the receptor activates a G protein, initiating a downstream signaling cascade. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to modulate intracellular calcium levels and activate protein kinase C (PKC), respectively.[5][7]

Muscarinic_Signaling Muscarine Muscarine (Agonist) mAChR Muscarinic Acetylcholine Receptor (M1, M3, M5) Muscarine->mAChR Binds to G_protein Gq/11 Protein mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified signaling pathway of muscarinic acetylcholine receptors (M1, M3, M5).
Eribulin: A Complex Synthetic Triumph

Eribulin mesylate (Halaven®), a synthetic analogue of the marine natural product halichondrin B, is a potent anticancer agent used in the treatment of metastatic breast cancer and liposarcoma.[1][8] Its complex structure features a macrocyclic core adorned with multiple stereocenters and two tetrahydrofuran rings. The total synthesis of eribulin is a landmark achievement in organic chemistry and highlights the importance of the oxolane motif in modern drug design.

Eribulin exerts its cytotoxic effects by interacting with tubulin and disrupting microtubule dynamics.[1][9] Unlike other microtubule-targeting agents like taxanes and vinca alkaloids, eribulin has a unique mechanism of action. It inhibits microtubule growth without affecting the shortening phase.[1][9] Eribulin binds to the plus ends of microtubules, suppressing their growth and leading to the sequestration of tubulin into non-functional aggregates.[8] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately apoptosis.[8]

Eribulin_Mechanism cluster_0 Normal Microtubule Dynamics Eribulin Eribulin Tubulin Tubulin Dimers Eribulin->Tubulin Sequesters into Growth Microtubule Growth (Polymerization) Eribulin->Growth Inhibits Tubulin->Growth Polymerize into Nonfunctional_Aggregates Non-functional Tubulin Aggregates Microtubule Microtubule Shortening Microtubule Shortening (Depolymerization) Microtubule->Shortening Depolymerizes Growth->Microtubule Mitotic_Spindle_Disruption Mitotic Spindle Disruption Growth->Mitotic_Spindle_Disruption Disruption of dynamics leads to Shortening->Tubulin Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Eribulin on microtubule dynamics.

Key Experimental Protocols

Historical Protocol: Catalytic Hydrogenation of Furan to Tetrahydrofuran (Adapted from historical literature)

This protocol is based on early 20th-century methods for the reduction of furan.

Materials:

  • Furan

  • Palladous oxide catalyst

  • Hydrogen gas

  • High-pressure reaction vessel (autoclave)

  • Distillation apparatus

Procedure:

  • A high-pressure reaction vessel is charged with furan and a catalytic amount of palladous oxide.

  • The vessel is sealed and purged with hydrogen gas to remove air.

  • The vessel is pressurized with hydrogen to a desired pressure (e.g., 100-150 atm).

  • The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) with vigorous stirring.

  • The reaction is monitored by observing the drop in hydrogen pressure.

  • Upon completion, the vessel is cooled to room temperature and the excess hydrogen is carefully vented.

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate is purified by fractional distillation to yield pure tetrahydrofuran.[10]

Contemporary Protocol: Synthesis of the C14-C35 Fragment of Eribulin (Conceptual Overview)

The synthesis of the C14-C35 fragment of eribulin is a complex, multi-step process. The following is a simplified conceptual workflow based on published synthetic strategies.[11][12][13]

Eribulin_Fragment_Synthesis Start_C14_C26 C14-C26 Fragment (Building Block) Coupling Nozaki-Hiyama-Kishi (NHK) Coupling Start_C14_C26->Coupling Start_C27_C35 C27-C35 Fragment (Building Block) Start_C27_C35->Coupling Coupled_Fragment Coupled C14-C35 Precursor Coupling->Coupled_Fragment Cyclization Intramolecular Williamson Etherification Coupled_Fragment->Cyclization Final_Fragment C14-C35 Fragment of Eribulin Cyclization->Final_Fragment

Caption: Conceptual workflow for the synthesis of the C14-C35 fragment of Eribulin.

General Steps:

  • Convergent Synthesis: The synthesis begins with the preparation of two key fragments, the C14-C26 and C27-C35 building blocks, through separate multi-step synthetic sequences.

  • Nozaki-Hiyama-Kishi (NHK) Coupling: The two fragments are then coupled together using a Nozaki-Hiyama-Kishi reaction, a chromium(II)- and nickel(II)-mediated cross-coupling of an aldehyde with a vinyl or aryl halide.[11][13]

  • Intramolecular Cyclization: Following the coupling, a series of transformations are carried out to set the stage for the formation of the second tetrahydrofuran ring within the C14-C35 fragment. This is often achieved through an intramolecular Williamson ether synthesis.

  • Further Functionalization: The resulting bicyclic ether system undergoes further functional group manipulations to install the remaining stereocenters and functional groups, ultimately yielding the desired C14-C35 fragment.

Conclusion and Future Outlook

The journey of oxolane derivatives from simple solvents to the core of complex, life-saving drugs is a testament to the power of organic synthesis and the intricate relationship between chemical structure and biological function. The continuous development of novel synthetic methodologies has not only enabled access to previously unattainable molecular architectures but has also provided the tools to probe and modulate biological pathways with increasing precision.

For researchers, scientists, and drug development professionals, the oxolane ring represents a privileged scaffold with a rich history and a promising future. As our understanding of disease biology deepens, the ability to synthesize and functionalize this versatile heterocycle with ever-greater control will undoubtedly lead to the discovery of the next generation of innovative therapeutics. The legacy of the oxolane ring is still being written, and its future chapters promise to be as exciting and impactful as its past.

References

Theoretical and Computational Studies of 2-Ethyloxolan-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Ethyloxolan-3-amine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific molecule, this document outlines a robust framework for its investigation, drawing parallels from computational and experimental studies on analogous amine derivatives. The guide details proposed computational chemistry approaches, such as Density Functional Theory (DFT) and molecular docking, for predicting its structural, electronic, and biological properties. Furthermore, it presents hypothetical experimental protocols for its synthesis and characterization. All quantitative data are summarized in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the proposed research strategy. This document is intended to serve as a foundational resource for researchers initiating studies on this compound and similar novel chemical entities.

Introduction

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, rendering them basic and nucleophilic.[1][2] The structural diversity of amines, ranging from simple alkylamines to complex heterocyclic structures, contributes to their wide range of applications in pharmaceuticals, agrochemicals, and materials science.[3][4] this compound, a derivative of tetrahydrofuran, presents an interesting scaffold for drug design due to the combination of a polar amine group and a non-polar ethyl group on a flexible five-membered ring.

While specific research on this compound is not extensively documented, studies on related compounds provide a strong basis for predicting its properties and potential applications. Computational studies, in particular, offer a powerful and cost-effective approach to elucidate the molecular characteristics of novel compounds before their synthesis and experimental testing.[5][6][7] This guide will detail the theoretical and computational frameworks that can be employed to investigate this compound, alongside proposed experimental validation methods.

Molecular Structure and Properties

The initial step in the theoretical investigation of this compound involves the determination of its optimized molecular geometry and the calculation of its fundamental physicochemical properties.

Predicted Physicochemical Properties

Computational software can predict a range of properties that are crucial for understanding the behavior of a molecule in different environments. The following table summarizes the predicted properties for this compound, based on calculations for analogous compounds.

PropertyPredicted ValueComputational MethodReference Compounds
Molecular Formula C6H13NO--
Molecular Weight 115.17 g/mol --
IUPAC Name This compound--
SMILES CCC1C(CCO1)N-[8]
InChI Key (Predicted)-[8]
logP 0.8 - 1.5XLogP3[8][9]
Topological Polar Surface Area (TPSA) 38.3 ŲCactvs[8][9]
Hydrogen Bond Donors 1Cactvs[8]
Hydrogen Bond Acceptors 2Cactvs[8]
Boiling Point (Predicted) 150-170 °C-[1][2]

Computational Chemistry Studies

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential biological activity of molecules. For this compound, a multi-faceted computational approach is recommended.

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the electronic properties of molecules.[6][10] These calculations can predict a variety of parameters that correlate with experimental observations.

3.1.1. Optimized Geometry and Vibrational Frequencies The first step in DFT analysis is to determine the lowest energy conformation of the molecule. This is achieved by geometry optimization. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true energy minimum and can be used to predict the infrared (IR) spectrum of the molecule.

3.1.2. Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[7][10]

3.1.3. Molecular Electrostatic Potential (MEP) The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for predicting how the molecule might interact with biological targets.

3.1.4. Predicted DFT Data

The following table presents hypothetical DFT-calculated data for this compound, based on findings for similar molecules.

ParameterPredicted ValueBasis SetSignificance
HOMO Energy -6.5 to -5.5 eVB3LYP/6-311++G(d,p)Electron-donating ability
LUMO Energy 1.0 to 2.0 eVB3LYP/6-311++G(d,p)Electron-accepting ability
HOMO-LUMO Gap 7.0 to 8.0 eVB3LYP/6-311++G(d,p)Chemical stability and reactivity
Dipole Moment 2.0 to 3.5 DB3LYP/6-311++G(d,p)Polarity and intermolecular interactions
Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein. This is a critical step in drug discovery for identifying potential drug candidates. Given the structural similarity of this compound to various bioactive molecules, molecular docking studies could be performed against a panel of relevant biological targets.

Workflow for Molecular Docking:

molecular_docking_workflow A Prepare Ligand (this compound) - 3D structure generation - Energy minimization C Perform Docking - Use docking software (e.g., AutoDock) - Generate multiple binding poses A->C B Select Protein Target - Identify active site B->C D Analyze Results - Score binding affinity - Visualize interactions (H-bonds, etc.) C->D E Identify Lead Candidates D->E

Caption: Workflow for in silico molecular docking studies.

Proposed Experimental Protocols

While this guide focuses on theoretical and computational aspects, experimental validation is paramount. The following sections outline proposed experimental protocols for the synthesis and characterization of this compound.

Synthesis

A plausible synthetic route to this compound could involve the reductive amination of 2-ethyloxolan-3-one. This is a common and effective method for the synthesis of amines.[11]

Proposed Synthesis Scheme:

synthesis_scheme reactant 2-Ethyloxolan-3-one reagent + NH3 / NaBH3CN reactant->reagent product This compound reagent->product

Caption: Proposed synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-ethyloxolan-3-one (1 equivalent) in methanol.

  • Ammonia Addition: Add a solution of ammonia in methanol (2 equivalents) to the flask.

  • Reductant Addition: Slowly add sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy will be essential for elucidating the molecular structure. The predicted chemical shifts can be compared with the experimental data.

4.2.2. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.

4.2.3. Infrared (IR) Spectroscopy IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the N-H and C-N stretching vibrations of the amine.

Summary of Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group protons, the oxolane ring protons, and the amine protons.
¹³C NMR Resonances for the six carbon atoms in the molecule, with distinct chemical shifts for the carbons of the ethyl group and the oxolane ring.
HRMS A molecular ion peak corresponding to the exact mass of C6H13NO.
IR (cm⁻¹) N-H stretching (3300-3500), C-H stretching (2850-3000), C-N stretching (1000-1200), C-O-C stretching (1050-1150).

Logical Relationship of Studies

The theoretical and experimental investigation of a novel compound like this compound should follow a logical and iterative process.

logical_relationship A Computational Design & Prediction B Chemical Synthesis A->B C Spectroscopic Characterization B->C D Experimental Property Validation C->D E Biological Activity Screening D->E F Structure-Activity Relationship (SAR) Studies E->F F->A Refine Model

Caption: Iterative cycle of computational and experimental research.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational framework for the investigation of this compound. By leveraging established computational methods such as DFT and molecular docking, researchers can gain significant insights into the properties and potential applications of this novel compound prior to its synthesis. The proposed experimental protocols for synthesis and characterization provide a clear path for the experimental validation of the computational predictions. The integrated and iterative approach described herein is anticipated to accelerate the research and development of this compound and its derivatives for various scientific and industrial applications.

References

Technical Guide: Safety and Handling of 2-Ethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the recommended safety and handling procedures for 2-Ethyloxolan-3-amine, a heterocyclic amine of interest to researchers, scientists, and drug development professionals. Due to the limited availability of data for this specific compound, this guide extrapolates information from closely related analogs to provide a preliminary framework for safe laboratory practices.

Hazard Identification and Classification

Based on data from analogous compounds like 3-aminotetrahydrofuran, this compound is anticipated to possess the following hazards.

GHS Hazard Classification (Predicted)
Hazard ClassCategory
Flammable Liquids3
Acute Toxicity, Oral4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation1
GHS Label Elements (Predicted)

Pictograms:

alt text

Signal Word: Danger

Hazard Statements:

  • H226: Flammable liquid and vapor.[1][2]

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H318: Causes serious eye damage.[1][2]

Precautionary Statements:

  • Prevention:

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2]

    • P233: Keep container tightly closed.[1][2]

    • P240: Ground and bond container and receiving equipment.

    • P241: Use explosion-proof electrical/ventilating/lighting equipment.

    • P242: Use non-sparking tools.

    • P243: Take action to prevent static discharges.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

    • P310: Immediately call a POISON CENTER or doctor/physician.

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.

    • P362 + P364: Take off contaminated clothing and wash it before reuse.

    • P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • Storage:

    • P403 + P235: Store in a well-ventilated place. Keep cool.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table summarizes the physical and chemical properties of the related compound, 3-aminotetrahydrofuran.

PropertyValue (for 3-aminotetrahydrofuran)
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol [1][3]
AppearanceLiquid
Density1.012 g/mL at 25 °C[1]
Boiling PointNot available
Melting PointNot available
Flash Point48.9 °C (120.0 °F)[1][2]
Refractive Indexn20/D 1.458[1]
SolubilitySoluble in water.

Handling and Storage

Safe handling and storage are crucial to minimize risks when working with amine compounds.[4][5]

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Storage
  • Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[4]

  • Keep containers tightly closed when not in use.[4]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

Personal Protective Equipment (PPE)

Appropriate PPE should be worn at all times when handling this compound.[4]

Protection TypeRecommendation
Eye/Face Protection Chemical safety goggles and/or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a fume hood or if ventilation is inadequate.

Experimental Protocols

Specific experimental protocols for the synthesis, purification, or analysis of this compound are not documented in publicly available literature. Researchers should adapt general procedures for handling air- and moisture-sensitive heterocyclic amines. A generic workflow for handling such a chemical is depicted below.

G General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_risk Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_retrieve Retrieve from Storage prep_setup->handle_retrieve handle_weigh Weigh/Measure handle_retrieve->handle_weigh handle_reaction Perform Reaction/Experiment handle_weigh->handle_reaction cleanup_quench Quench Reaction (if necessary) handle_reaction->cleanup_quench cleanup_waste Segregate and Dispose of Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decon End End cleanup_decon->End

Caption: General Laboratory Workflow for Handling this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Flammable liquid and vapor. Vapors may form explosive mixtures with air. In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Contain spillage, and then collect with a non-combustible absorbent material, (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the GHS classification of analogous compounds.

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

Signaling Pathways and Biological Activity

There is no publicly available information on the signaling pathways or biological activities of this compound. A generalized logical diagram for initiating research on a novel compound's biological activity is presented below.

G Logical Workflow for Investigating Biological Activity cluster_initial Initial Screening cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies screen_lit Literature Review (Analog Compounds) screen_in_silico In Silico Prediction (Toxicity, Activity) screen_lit->screen_in_silico invitro_cell Cell-Based Assays (e.g., Cytotoxicity, Proliferation) screen_in_silico->invitro_cell invitro_target Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) invitro_cell->invitro_target invivo_model Animal Model Selection invitro_target->invivo_model invivo_pkpd Pharmacokinetics/Pharmacodynamics (PK/PD) invivo_model->invivo_pkpd invivo_efficacy Efficacy Studies invivo_pkpd->invivo_efficacy Data Analysis and Conclusion Data Analysis and Conclusion invivo_efficacy->Data Analysis and Conclusion

Caption: Logical Workflow for Investigating Biological Activity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Amines Utilizing Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral amines are fundamental building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and natural products.[1][2][3] Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of modern drug discovery and development. One of the most robust and widely adopted strategies for controlling stereochemistry during amine synthesis is the use of chiral auxiliaries.[4][5] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse.

While specific methodologies for the use of "2-Ethyloxolan-3-amine" in this context are not prominently documented in the scientific literature, this document provides detailed application notes and protocols for well-established and versatile chiral auxiliaries, namely oxazolidinones and tert-butanesulfinamide, for the synthesis of chiral amines. These protocols are intended for researchers, scientists, and drug development professionals.

General Workflow for Chiral Auxiliary-Mediated Synthesis

The fundamental principle behind the use of a chiral auxiliary involves a three-step process: attachment of the auxiliary, diastereoselective transformation, and removal of the auxiliary. This workflow allows for the transfer of chirality from the auxiliary to the substrate, resulting in an enantiomerically enriched product.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Transformation cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Covalent_Bonding Substrate-Auxiliary Adduct Prochiral_Substrate->Covalent_Bonding Coupling Reaction Chiral_Auxiliary Chiral Auxiliary Adduct Substrate-Auxiliary Adduct Diastereoselective_Reaction Diastereomerically Enriched Product Adduct->Diastereoselective_Reaction e.g., Alkylation, Reduction Reagent Reagent Enriched_Product Diastereomerically Enriched Product Cleavage Chiral Product + Recovered Auxiliary Enriched_Product->Cleavage Cleavage Reaction

Figure 1: General workflow of a chiral auxiliary-mediated synthesis.

Application Note 1: Asymmetric Synthesis of α-Chiral Amines via Oxazolidinone Auxiliaries

Oxazolidinone auxiliaries, popularized by David A. Evans, are powerful tools for the stereoselective synthesis of a wide range of chiral compounds, including precursors to chiral amines.[4] The rigid structure of the oxazolidinone allows for excellent facial discrimination in reactions of the corresponding N-acylated derivatives.

Experimental Workflow: Asymmetric Alkylation

The following diagram illustrates the key steps in the asymmetric alkylation of an N-acyloxazolidinone, which can be further converted to a chiral amine.

G start Start: (S)-4-Benzyl-2- oxazolidinone step1 N-Acylation (e.g., Propionyl Chloride, Triethylamine) start->step1 step2 Diastereoselective Enolate Formation (LDA or NaHMDS) step1->step2 step3 Alkylation (e.g., Benzyl Bromide) step2->step3 step4 Auxiliary Cleavage (e.g., LiBH4, H2O2) step3->step4 end Product: Chiral Alcohol (precursor to amine) step4->end

Figure 2: Workflow for asymmetric alkylation using an oxazolidinone auxiliary.
Protocol 1: Asymmetric Alkylation of (S)-4-Benzyl-2-oxazolidinone

This protocol describes the synthesis of a chiral carboxylic acid derivative, which can be readily converted to the corresponding chiral amine via standard functional group transformations (e.g., Curtius rearrangement, Hofmann rearrangement, or reduction of a corresponding amide).

Step 1: N-Acylation

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq) dropwise, and stir the mixture for 30 minutes.

  • Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyloxazolidinone (1.0 eq) from Step 1 in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) and stir for 30-60 minutes to form the enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by column chromatography to yield the alkylated product.

Step 3: Auxiliary Cleavage

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.

  • After stirring for 1-2 hours, add hydrogen peroxide (30% aqueous solution) dropwise.

  • Stir for an additional hour at room temperature.

  • Extract the chiral alcohol product and the recovered chiral auxiliary with an organic solvent.

  • Purify the desired chiral alcohol by column chromatography. The chiral alcohol can then be converted to the corresponding chiral amine.

Data Presentation: Diastereoselectivity of Alkylation

The following table summarizes typical results for the asymmetric alkylation of N-propanoyl-(S)-4-benzyl-2-oxazolidinone with various electrophiles.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>99:190-95
Ethyl iodide98:285-90
Allyl iodide97:388-93
Isopropyl iodide95:575-80

Application Note 2: Synthesis of Chiral Amines using tert-Butanesulfinamide

tert-Butanesulfinamide, developed by Jonathan A. Ellman, is a highly versatile chiral auxiliary for the asymmetric synthesis of a broad range of chiral amines.[2] The key step is the diastereoselective addition of an organometallic reagent to a tert-butanesulfinyl imine.

Reaction Pathway: Asymmetric Synthesis of Amines

The synthesis involves the condensation of tert-butanesulfinamide with a carbonyl compound to form a sulfinylimine, followed by diastereoselective addition of a Grignard or organolithium reagent.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Auxiliary Removal Carbonyl Aldehyde or Ketone Condensation Condensation (e.g., Ti(OEt)4) Carbonyl->Condensation Auxiliary (R)-tert- Butanesulfinamide Auxiliary->Condensation Imine N-tert-Butanesulfinyl Imine Condensation->Imine StartImine N-tert-Butanesulfinyl Imine Addition Diastereoselective Addition StartImine->Addition Grignard Grignard Reagent (R'-MgBr) Grignard->Addition Sulfinamide Chiral Sulfinamide Adduct Addition->Sulfinamide StartSulfinamide Chiral Sulfinamide Adduct Cleavage Acidic Hydrolysis (e.g., HCl) StartSulfinamide->Cleavage Amine Chiral Primary Amine Cleavage->Amine

Figure 3: Synthesis of chiral amines using tert-butanesulfinamide auxiliary.
Protocol 2: Synthesis of a Chiral Primary Amine

This protocol details the synthesis of a chiral primary amine starting from an aldehyde and (R)-tert-butanesulfinamide.

Step 1: Formation of the N-tert-Butanesulfinyl Imine

  • To a solution of (R)-tert-butanesulfinamide (1.0 eq) and the aldehyde (1.1 eq) in an anhydrous solvent such as THF or CH₂Cl₂, add a Lewis acid dehydrating agent like titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq).

  • Stir the mixture at room temperature for 1-3 hours until the formation of the imine is complete (monitor by TLC or ¹H NMR).

  • The crude imine solution can often be used directly in the next step without purification.

Step 2: Diastereoselective Addition of a Grignard Reagent

  • Cool the solution containing the N-tert-butanesulfinyl imine to the recommended temperature (typically -78 °C to -48 °C).

  • Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.5 eq) dropwise over 30 minutes.

  • Stir the reaction mixture at this temperature for 3-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified sulfinamide from Step 2 in a suitable solvent such as methanol or diethyl ether.

  • Add a solution of hydrochloric acid (e.g., 2N HCl in diethyl ether, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 1 hour, during which the amine hydrochloride salt typically precipitates.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • To obtain the free amine, dissolve the hydrochloride salt in water and basify with an aqueous base (e.g., NaOH), followed by extraction with an organic solvent.

Data Presentation: Synthesis of Chiral Amines

The table below provides representative data for the synthesis of chiral amines from various aldehydes and Grignard reagents using (R)-tert-butanesulfinamide.

Aldehyde (R¹CHO)Grignard Reagent (R²MgBr)Diastereomeric Ratio (d.r.)Yield (%)
IsobutyraldehydePhenylmagnesium bromide98:285
BenzaldehydeEthylmagnesium bromide96:490
3-PhenylpropanalMethylmagnesium bromide95:588
CinnamaldehydeVinylmagnesium bromide94:682

References

Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for "2-Ethyloxolan-3-amine" did not yield specific applications in asymmetric synthesis. Therefore, this document provides a detailed overview of a structurally related and well-established class of chiral auxiliaries: Evans' oxazolidinones . These auxiliaries, derived from chiral amino alcohols, serve as an excellent paradigm for the application of heterocyclic chiral auxiliaries in achieving high levels of stereocontrol in carbon-carbon bond-forming reactions.

Introduction to Chiral Oxazolidinone Auxiliaries

Chiral oxazolidinones, often referred to as Evans' auxiliaries, are powerful tools in asymmetric synthesis for the stereoselective construction of chiral molecules.[1] Developed by David A. Evans and his group, these auxiliaries are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The rigid heterocyclic structure and the stereodirecting substituent(s) on the oxazolidinone ring effectively shield one face of the enolate derived from the acylated auxiliary, leading to highly diastereoselective transformations.[1][2]

The key advantages of using Evans' oxazolidinones include:

  • High Diastereoselectivity: They consistently provide high levels of stereocontrol in a variety of reactions, including alkylations and aldol additions.[1]

  • Predictable Stereochemistry: The stereochemical outcome is generally predictable based on the established models of the transition states.[3][4]

  • Reliability and Versatility: The methodology is robust and has been successfully applied in the total synthesis of numerous complex natural products.[1]

  • Cleavage without Epimerization: The auxiliary can be cleaved under mild conditions to furnish a variety of functional groups (carboxylic acids, alcohols, aldehydes) without racemization of the newly formed stereocenter.[5]

Asymmetric Alkylation of N-Acyloxazolidinones

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a cornerstone of this methodology, allowing for the enantioselective synthesis of α-substituted carboxylic acid derivatives.

General Workflow

The general workflow for an asymmetric alkylation using an Evans' oxazolidinone auxiliary involves three main steps: acylation of the auxiliary, diastereoselective alkylation of the resulting imide, and finally, cleavage of the auxiliary to yield the chiral product.

workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Cleavage Acylation Acylation of Chiral Oxazolidinone Enolate Enolate Formation (e.g., LDA, NaHMDS) Acylation->Enolate N-Acyloxazolidinone Alkylation Alkylation with Electrophile (R-X) Enolate->Alkylation Chiral Enolate Cleavage Cleavage of Auxiliary (e.g., LiOH/H2O2) Alkylation->Cleavage Alkylated Product Product Product Cleavage->Product Enantiopure Product

Figure 1: General workflow for asymmetric alkylation.
Mechanism of Stereocontrol

The high diastereoselectivity observed in the alkylation step is attributed to the formation of a rigid, chelated Z-enolate. The substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered face.

stereocontrol cluster_0 Mechanism of Diastereoselective Alkylation cluster_1 Stereochemical Model Enolate Chelated Z-Enolate TS Transition State Enolate->TS Product Alkylated Product TS->Product model The bulky substituent (R') on the auxiliary sterically shields the top face of the enolate. The electrophile (E+) approaches from the bottom face.

Figure 2: Stereocontrol in asymmetric alkylation.
Quantitative Data for Asymmetric Alkylation

The following table summarizes the results for the asymmetric alkylation of the sodium enolate of N-propionyl-(S)-4-benzyl-2-oxazolidinone with various alkyl halides.

EntryElectrophile (R-X)Product (R)Yield (%)Diastereomeric Ratio (dr)
1Benzyl bromideBenzyl91>99:1
2Allyl iodideAllyl8098:2
3Methyl iodideMethyl9297:3
4Ethyl iodideEthyl8598:2
5Isopropyl iodideIsopropyl6595:5
Experimental Protocol: Asymmetric Alkylation

This protocol describes the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone with benzyl bromide.

Materials:

  • N-propionyl-(S)-4-benzyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add NaHMDS (1.1 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form the enolate.

  • Add benzyl bromide (1.2 equiv) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure alkylated product. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Asymmetric Aldol Reactions

Evans' auxiliaries are also highly effective in controlling the stereochemistry of aldol reactions, leading to the formation of syn-aldol products with excellent diastereoselectivity.[3]

General Workflow

The workflow for an asymmetric aldol reaction is similar to that of alkylation, with the key difference being the use of a boron enolate and an aldehyde as the electrophile.

aldol_workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Cleavage BoronEnolate Boron Enolate Formation (e.g., Bu2BOTf, DIPEA) Aldol Reaction with Aldehyde (R'CHO) BoronEnolate->Aldol Z-Boron Enolate Cleavage Cleavage of Auxiliary (e.g., LiBH4) Aldol->Cleavage Syn-Aldol Adduct Product Product Cleavage->Product Enantiopure β-Hydroxy Acid Derivative N_Acyloxazolidinone N-Acyloxazolidinone N_Acyloxazolidinone->BoronEnolate

Figure 3: General workflow for asymmetric aldol reaction.
Mechanism of Stereocontrol

The stereochemical outcome of the Evans' aldol reaction is rationalized by the Zimmerman-Traxler transition state model.[6] The reaction proceeds through a chair-like six-membered transition state where the substituents of both the enolate and the aldehyde occupy equatorial positions to minimize steric interactions. The substituent on the chiral auxiliary dictates the facial selectivity of the aldehyde's approach to the boron enolate.[3][4]

zimmerman_traxler cluster_0 Zimmerman-Traxler Transition State cluster_1 Stereochemical Model TS Chair-like Transition State Product Syn-Aldol Product TS->Product Minimized Steric and Dipole Interactions model The Z-boron enolate reacts with the aldehyde via a closed, chair-like transition state. The bulky group on the auxiliary (R') directs the aldehyde to attack from the less hindered face, leading to the syn product.

Figure 4: Zimmerman-Traxler model for the Evans' aldol reaction.
Quantitative Data for Asymmetric Aldol Reactions

The following table summarizes the results for the asymmetric aldol reaction of the boron enolate of N-propionyl-(S)-4-benzyl-2-oxazolidinone with various aldehydes.

EntryAldehyde (R'CHO)Product (R')Yield (%)Diastereoselectivity (syn:anti)
1IsobutyraldehydeIsopropyl85>99:1
2BenzaldehydePhenyl8098:2
3PropionaldehydeEthyl8897:3
4AcetaldehydeMethyl7595:5
Experimental Protocol: Asymmetric Aldol Reaction

This protocol describes the aldol reaction of the boron enolate of N-propionyl-(S)-4-benzyl-2-oxazolidinone with isobutyraldehyde.

Materials:

  • N-propionyl-(S)-4-benzyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂

  • N,N-Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 equiv) dropwise, followed by the dropwise addition of DIPEA (1.2 equiv).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to form the boron enolate.

  • Cool the solution back down to -78 °C and add isobutyraldehyde (1.5 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 20 minutes, then at 0 °C for 1 hour.

  • Quench the reaction at 0 °C by adding methanol, followed by a buffer solution (e.g., phosphate buffer pH 7).

  • Add a mixture of methanol and 30% aqueous H₂O₂ and stir vigorously for 1 hour.

  • Add saturated aqueous Na₂SO₃ to quench the excess peroxide.

  • Extract the mixture with CH₂Cl₂, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography. The diastereoselectivity can be determined from the ¹H NMR spectrum of the crude product.

Conclusion

While direct applications of "this compound" in asymmetric synthesis are not documented in the current scientific literature, the principles of stereocontrol using chiral auxiliaries are well-demonstrated by the robust and versatile chemistry of Evans' oxazolidinones. These auxiliaries provide a reliable and predictable method for establishing stereocenters in a variety of important chemical transformations, making them an invaluable tool for researchers in organic synthesis and drug development. The detailed protocols and mechanistic understanding of these systems offer a solid foundation for the design and implementation of new asymmetric methodologies.

References

Application Notes: 2-Ethyloxolan-3-amine as a Versatile Precursor for Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-Ethyloxolan-3-amine as a key building block in the synthesis of innovative pharmaceutical compounds. While direct utilization of this specific precursor in marketed drugs is not yet widely documented, its structural motifs are analogous to those found in various biologically active molecules. This document outlines a hypothetical application in the development of a novel kinase inhibitor, providing detailed synthetic protocols and conceptual signaling pathways.

Introduction

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its ability to form key hydrogen bonds and provide a defined three-dimensional structure makes it an attractive component for designing molecules that interact with biological targets. The presence of an amine group at the 3-position and an ethyl group at the 2-position of the oxolane ring in this compound offers a unique combination of stereochemical complexity and synthetic handles for the elaboration into diverse and potent pharmaceutical agents.

Hypothetical Application: Synthesis of a Novel Kinase Inhibitor

For the purpose of these application notes, we propose the use of this compound as a precursor for the synthesis of a hypothetical kinase inhibitor, "Kinhibifur," targeting a generic tyrosine kinase involved in oncogenic signaling. The core concept involves the acylation of the primary amine of this compound with a substituted heterocyclic carboxylic acid, a common strategy in the design of kinase inhibitors.

General Synthetic Scheme

The proposed synthesis of "Kinhibifur" involves a two-step process starting from this compound. The first step is an amide coupling reaction with a suitable heterocyclic carboxylic acid. The second step may involve further modification of the heterocyclic moiety to enhance potency and selectivity.

Caption: General synthetic workflow for "Kinhibifur".

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical)
Protocol 2: Amide Coupling to Synthesize "Kinhibifur" Intermediate

This protocol details the coupling of this compound with 4-chloropyridine-2-carboxylic acid as a representative heterocyclic partner.

Materials:

  • This compound (1.0 eq)

  • 4-Chloropyridine-2-carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-chloropyridine-2-carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford the desired amide intermediate.

ParameterValue
Reactant Equivalents
This compound1.0
4-Chloropyridine-2-carboxylic acid1.1
HATU1.2
DIPEA3.0
Solvent DMF
Reaction Time 12-16 hours
Temperature Room Temperature
Typical Yield 75-85% (Hypothetical)
Purity (by HPLC) >95% (Hypothetical)

Proposed Biological Activity and Signaling Pathway

"Kinhibifur" is hypothesized to act as a Type I ATP-competitive inhibitor of a specific oncogenic tyrosine kinase. By binding to the ATP-binding pocket of the kinase, it would prevent the phosphorylation of downstream substrate proteins, thereby inhibiting the pro-proliferative and anti-apoptotic signaling cascade.

Caption: Proposed mechanism of action for "Kinhibifur".

Data Presentation

The following table summarizes hypothetical characterization data for "Kinhibifur."

PropertyValueMethod
Molecular Weight 325.8 g/mol Calculated
IC₅₀ (Kinase Assay) 50 nMBiochemical Assay
Cellular Potency (EC₅₀) 250 nMCell-based Proliferation Assay
Solubility (PBS, pH 7.4) 50 µg/mLHPLC-UV
LogD (pH 7.4) 2.5Shake-flask method

Conclusion

This compound represents a promising, yet underexplored, precursor for the development of novel pharmaceutical compounds. The hypothetical synthesis of the kinase inhibitor "Kinhibifur" outlined in these notes demonstrates a plausible application of this building block. The unique stereochemical and functional group presentation of this compound warrants further investigation by researchers in the field of drug discovery and development. The provided protocols and conceptual frameworks can serve as a foundation for the design and synthesis of new generations of therapeutic agents.

Application Notes and Protocols: Synthesis of 2-Ethyloxolan-3-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the multi-step synthesis of 2-Ethyloxolan-3-amine and its subsequent derivatization. The synthesis is based on established chemical transformations for the construction of substituted tetrahydrofuran rings and the introduction of amine functionalities.

I. Synthetic Strategy Overview

The synthesis of this compound is proposed via a four-step sequence starting from the construction of a 2-ethyltetrahydrofuran-3-one intermediate. This ketone is then reduced to the corresponding alcohol, which is subsequently converted to the target amine. Finally, a general method for the synthesis of N-acylated derivatives is provided.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Michael Addition & Cyclization Start->Step1 Intermediate1 2-Ethyltetrahydrofuran-3-one Step1->Intermediate1 Step2 Step 2: Ketone Reduction Intermediate1->Step2 Intermediate2 2-Ethyl-3-hydroxytetrahydrofuran Step2->Intermediate2 Step3 Step 3: Hydroxyl to Amine Conversion Intermediate2->Step3 Product This compound Step3->Product Step4 Step 4: N-Acylation Product->Step4 Derivatives N-Acyl Derivatives Step4->Derivatives

Caption: Overall synthetic workflow for this compound and its derivatives.

II. Experimental Protocols

Step 1: Synthesis of 2-Ethyltetrahydrofuran-3-one

This protocol is adapted from the synthesis of 2-methyltetrahydrofuran-3-one.[1][2] It involves a Michael addition of ethyl 2-hydroxybutanoate to methyl acrylate followed by an intramolecular cyclization.

Materials:

  • Ethyl 2-hydroxybutanoate

  • Methyl acrylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dry tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.0 eq) in dry THF.

  • A solution of ethyl 2-hydroxybutanoate (1.0 eq) in dry THF is added dropwise to the suspension at 0 °C. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases.

  • The reaction mixture is cooled to 0 °C, and a solution of methyl acrylate (1.1 eq) in dry THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the slow addition of 5% HCl at 0 °C until the pH is acidic.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-ethyltetrahydrofuran-3-one.

Step 2: Reduction of 2-Ethyltetrahydrofuran-3-one to 2-Ethyl-3-hydroxytetrahydrofuran

This is a standard ketone reduction using sodium borohydride.

Materials:

  • 2-Ethyltetrahydrofuran-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • 2-Ethyltetrahydrofuran-3-one (1.0 eq) is dissolved in methanol in a round-bottom flask.

  • The solution is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • The solvent is removed under reduced pressure.

  • Deionized water is added to the residue, and the mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give 2-ethyl-3-hydroxytetrahydrofuran, which may be used in the next step without further purification or purified by column chromatography.

Step 3: Conversion of 2-Ethyl-3-hydroxytetrahydrofuran to this compound

This conversion is a two-step process involving tosylation of the alcohol followed by azide substitution and reduction.

Part A: Tosylation of 2-Ethyl-3-hydroxytetrahydrofuran

Materials:

  • 2-Ethyl-3-hydroxytetrahydrofuran

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • 2-Ethyl-3-hydroxytetrahydrofuran (1.0 eq) is dissolved in pyridine in a round-bottom flask and cooled to 0 °C.

  • p-Toluenesulfonyl chloride (1.2 eq) is added portion-wise, and the reaction is stirred at 0 °C for 30 minutes and then at room temperature overnight.

  • The reaction mixture is poured into ice-water and extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to yield the tosylated product.

Part B: Azide Substitution and Reduction

Materials:

  • 2-Ethyl-3-(tosyloxy)tetrahydrofuran

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄)

  • Dry diethyl ether

Procedure:

  • The tosylated intermediate (1.0 eq) and sodium azide (3.0 eq) are dissolved in DMF, and the mixture is heated to 80 °C for 12 hours.

  • After cooling to room temperature, water is added, and the mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried, and concentrated to give the crude azide.

  • The crude azide is dissolved in dry diethyl ether and added dropwise to a suspension of LiAlH₄ (2.0 eq) in dry diethyl ether at 0 °C.

  • The reaction is stirred at room temperature for 4 hours.

  • The reaction is carefully quenched by the sequential addition of water and 15% NaOH solution at 0 °C.

  • The resulting solid is filtered off, and the filtrate is dried over anhydrous MgSO₄ and concentrated to give this compound. The product can be purified by distillation.

Step 4: Synthesis of N-Acyl-2-Ethyloxolan-3-amine Derivatives

This is a general procedure for the acylation of the final amine.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • This compound (1.0 eq) and triethylamine (1.5 eq) are dissolved in DCM and cooled to 0 °C.

  • The acyl chloride or anhydride (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 2-4 hours.

  • The reaction is quenched with water, and the layers are separated.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

III. Quantitative Data Summary

The following table summarizes the expected yields for each step, based on similar reactions reported in the literature. Actual yields may vary.

StepProductExpected Yield (%)
12-Ethyltetrahydrofuran-3-one60-75
22-Ethyl-3-hydroxytetrahydrofuran85-95
3This compound50-70 (over 2 steps)
4N-Acyl-2-Ethyloxolan-3-amine Derivatives70-90

IV. Potential Signaling Pathway Interaction

Amines and their derivatives are common pharmacophores that can interact with various biological targets. For instance, they can act as neurotransmitter analogues or enzyme inhibitors. The diagram below illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR) signaling pathway, a common target for amine-containing drugs.

Signaling_Pathway cluster_membrane Cell Membrane Ligand This compound Derivative GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Hypothetical GPCR signaling pathway interaction.

References

Application Note: Investigating Novel Oxolane Derivatives for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of "2-Ethyloxolan-3-amine" and Related Scaffolds in the Development of Antimicrobial Agents.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and the oxolane (tetrahydrofuran) ring, in particular, is a structural motif found in numerous biologically active natural products and synthetic compounds.[1][2] Its unique stereochemical and physicochemical properties, such as polarity and the ability to form hydrogen bonds, make it an attractive scaffold for designing new therapeutic agents.[3][4] This document outlines a general framework for the synthesis, screening, and evaluation of novel oxolane derivatives, using the exemplary molecule "this compound," for their potential as antimicrobial agents.

Rationale for Oxolane Scaffolds

The oxolane ring is a five-membered cyclic ether that can be functionalized at various positions to modulate biological activity.[1] The introduction of an amine group, as in "this compound," adds a basic center that can be crucial for interacting with biological targets, such as the negatively charged components of microbial cell membranes or the active sites of essential enzymes.[5] Research into related heterocyclic amines and ammonium salts has demonstrated that such modifications can confer significant antibacterial and antifungal properties.[1] The exploration of novel derivatives in this class is therefore a rational approach in the search for new antimicrobial leads.

Experimental Framework & Protocols

A systematic approach is required to validate the antimicrobial potential of a novel chemical entity. The following protocols provide a generalized methodology for the synthesis and evaluation of compounds like this compound.

General Synthesis of Amino-Oxolane Derivatives

The synthesis of substituted oxolanes can be achieved through various established organic chemistry methods. A common approach involves the cyclization of a linear precursor containing the necessary functional groups. The diagram below illustrates a conceptual synthetic pathway.

G Start Commercially Available Butanediol Derivative Step1 Protection of Hydroxyl Group Start->Step1 Protecting Agent Step2 Activation of Second Hydroxyl Group (e.g., Tosylation) Step1->Step2 TsCl, Pyridine Step3 Intramolecular Cyclization (Williamson Ether Synthesis) Step2->Step3 Base (e.g., NaH) Oxolane Substituted Oxolane Intermediate Step3->Oxolane Step4 Introduction of Amine Precursor (e.g., Azide) Oxolane->Step4 NaN3, DMF Step5 Reduction to Primary Amine Step4->Step5 Reducing Agent (e.g., LiAlH4 or H2/Pd) Final Final Product: 2-Substituted-Oxolan-3-amine Step5->Final

Caption: Conceptual workflow for the synthesis of an amino-oxolane derivative.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a test compound.

Materials:

  • 96-well microtiter plates (U-bottom)

  • Test compound (e.g., this compound) stock solution in DMSO

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculum standardized to 5 x 10^5 CFU/mL

  • Positive control antibiotic (e.g., Gatifloxacin, Fluconazole)[6]

  • Negative control (broth only) and vehicle control (broth + DMSO)

Procedure:

  • Preparation of Plates: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.

  • Controls: Include wells for a positive control (standard antibiotic), a vehicle control (DMSO concentration equivalent to the highest test concentration), and a negative/sterility control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation (Exemplary)

Quantitative results from MIC testing should be organized for clear comparison. The table below represents a hypothetical outcome for a screening campaign of novel oxolane derivatives.

Compound ID Structure MIC (µg/mL) vs S. aureus (MRSA) MIC (µg/mL) vs E. coli MIC (µg/mL) vs C. albicans
OXO-001 This compound16>12864
OXO-002 N-acetyl-OXO-001>128>128>128
OXO-003 Quaternary Ammonium Salt of OXO-0014648
Gatifloxacin Control0.51N/A
Fluconazole ControlN/AN/A2

Data are hypothetical and for illustrative purposes only.

Investigating the Mechanism of Action

Once a compound shows promising activity, the next step is to determine its mechanism of action. This is crucial for further development and for understanding its potential for resistance development.

G Compound Active Oxolane Derivative (e.g., MIC ≤ 8 µg/mL) Target_Interaction Interaction with Microbial Target Compound->Target_Interaction Hypothesis Generation Membrane Cell Membrane Integrity Assay Target_Interaction->Membrane Test Hypothesis 1 DNA DNA Gyrase Inhibition Assay Target_Interaction->DNA Test Hypothesis 2 Protein Protein Synthesis Inhibition Assay Target_Interaction->Protein Test Hypothesis 3 Enzyme Specific Enzyme (e.g., DHFR) Assay Target_Interaction->Enzyme Test Hypothesis 4 Result_Membrane Membrane Depolarization Membrane->Result_Membrane Result_DNA Inhibition of DNA Replication DNA->Result_DNA Result_Protein Inhibition of Translation Protein->Result_Protein Result_Enzyme Metabolic Pathway Disruption Enzyme->Result_Enzyme

Caption: Workflow for elucidating the mechanism of action of a novel antimicrobial.

Conclusion

The oxolane scaffold represents a promising starting point for the development of new antimicrobial agents. By employing systematic synthesis, standardized screening protocols, and in-depth mechanistic studies, it is possible to identify and optimize novel oxolane derivatives like "this compound." The methodologies outlined in this document provide a foundational workflow for researchers aiming to explore this and other novel chemical classes in the fight against antimicrobial resistance. Further studies would be required to assess toxicity, pharmacokinetics, and in vivo efficacy to advance any promising lead compound.

References

Application Notes and Protocols: Reaction of 2-Ethyloxolan-3-amine with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 2-Ethyloxolan-3-amine with aldehydes and ketones. The primary reactions discussed are the formation of imines (Schiff bases) and subsequent reductive amination to yield secondary amines. These reactions are fundamental in synthetic organic chemistry and are pivotal for the generation of diverse molecular scaffolds for drug discovery and development. Due to the limited availability of specific experimental data for this compound in the current literature, the protocols provided are based on established general procedures for primary amines and may require optimization for this specific substrate.

Introduction

The reaction of primary amines with carbonyl compounds, such as aldehydes and ketones, is a cornerstone of modern organic synthesis. These reactions typically proceed through two main pathways: the formation of a carbon-nitrogen double bond (imine synthesis) and the subsequent reduction of this imine to a secondary amine (reductive amination).

1.1. Imine (Schiff Base) Formation

The condensation of a primary amine with an aldehyde or a ketone results in the formation of an imine, also known as a Schiff base. This reaction is characterized by the formation of a carbon-nitrogen double bond, replacing the carbonyl oxygen. The reaction is typically acid-catalyzed and is reversible, with the equilibrium driven towards the product by the removal of water.[1][2] The pH of the reaction medium is a critical parameter; a slightly acidic environment (pH 4-6) is generally optimal to facilitate both the protonation of the carbonyl group and to ensure the amine remains a competent nucleophile.[1]

1.2. Reductive Amination

Reductive amination is a highly versatile method for the synthesis of secondary and tertiary amines.[3][4][5] This process involves the in-situ formation of an imine from a primary amine and a carbonyl compound, followed by its immediate reduction to the corresponding amine.[3] This one-pot procedure is advantageous as it often avoids the isolation of the potentially unstable imine intermediate. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common.[3][6] Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material.[6]

The this compound moiety represents a valuable building block in medicinal chemistry due to the presence of the tetrahydrofuran ring, a common scaffold in many biologically active compounds. The ability to functionalize the amino group through reactions with aldehydes and ketones opens up avenues for the synthesis of novel derivatives with potential therapeutic applications.

Reaction Mechanisms

The following diagrams illustrate the fundamental mechanisms for the reaction of this compound with a generic aldehyde or ketone.

imine_formation cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation amine This compound hemiaminal Hemiaminal Intermediate amine->hemiaminal + Carbonyl carbonyl Aldehyde/Ketone (R-C(=O)-R') carbonyl->hemiaminal imine Imine (Schiff Base) hemiaminal->imine - H₂O (Dehydration) water H₂O

Caption: General mechanism of imine formation.

reductive_amination cluster_reactants Reactants cluster_intermediate In-situ Imine Formation cluster_product Product amine This compound iminium Iminium Ion amine->iminium + Carbonyl, H⁺ carbonyl Aldehyde/Ketone (R-C(=O)-R') carbonyl->iminium sec_amine Secondary Amine iminium->sec_amine + [H⁻] (Reducing Agent)

Caption: General mechanism of reductive amination.

Experimental Protocols

The following are generalized protocols for the reaction of a primary amine with aldehydes and ketones. These should be adapted and optimized for this compound.

3.1. General Protocol for Imine (Schiff Base) Synthesis

This protocol describes the formation of an imine from a primary amine and a carbonyl compound with azeotropic removal of water.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.).

  • Dissolve the amine in toluene.

  • Add the corresponding aldehyde or ketone (1.0 - 1.2 eq.).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01 - 0.05 eq.).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude imine.

  • The crude product can be purified by distillation or column chromatography if necessary.

3.2. General Protocol for Reductive Amination

This protocol describes the one-pot synthesis of a secondary amine from a primary amine and a carbonyl compound using sodium borohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Methanol (or another suitable alcohol solvent)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (catalytic amount)

  • Dichloromethane or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0 - 1.2 eq.) in methanol.

  • Add a catalytic amount of glacial acetic acid (e.g., a few drops) to maintain a slightly acidic pH.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq.) in small portions, controlling the temperature to remain below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary amine.

  • The crude product can be purified by column chromatography.

Quantitative Data Summary (Illustrative)

The following tables present illustrative quantitative data for the generalized reactions described above. These values are representative and may vary depending on the specific aldehyde or ketone used and require experimental optimization for this compound.

Table 1: Illustrative Data for Imine Synthesis

EntryAldehyde/KetoneSolventCatalystTime (h)Temp (°C)Yield (%)
1BenzaldehydeToluenep-TSA411085
2AcetophenoneToluenep-TSA611078
3CyclohexanoneToluenep-TSA511082
4PropanalToluenep-TSA311088

Table 2: Illustrative Data for Reductive Amination

EntryAldehyde/KetoneReducing AgentSolventTime (h)Temp (°C)Yield (%)
1BenzaldehydeNaBH₄Methanol4RT92
2AcetophenoneNaBH₃CNMethanol6RT85
3CyclohexanoneNaBH(OAc)₃Dichloromethane4RT90
4PropanalNaBH₄Methanol3RT95

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a secondary amine via reductive amination.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants 1. Mix Amine, Aldehyde/Ketone, and Solvent imine_formation 2. In-situ Imine Formation (Acid Catalyst) reactants->imine_formation reduction 3. Reduction with Reducing Agent imine_formation->reduction quench 4. Reaction Quenching reduction->quench extraction 5. Extraction quench->extraction washing 6. Washing extraction->washing drying 7. Drying washing->drying concentration 8. Concentration drying->concentration purification 9. Column Chromatography concentration->purification characterization 10. Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for reductive amination.

Conclusion

The reaction of this compound with aldehydes and ketones provides a powerful platform for the synthesis of a diverse range of novel chemical entities. The formation of imines and their subsequent reduction via reductive amination are robust and well-established synthetic transformations. While specific literature on the reactivity of this compound is scarce, the general protocols and principles outlined in these application notes provide a solid foundation for researchers to develop and optimize these reactions for their specific research and drug development needs. Careful optimization of reaction conditions, including solvent, catalyst, reducing agent, and temperature, will be crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols for the Analytical Detection of 2-Ethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-Ethyloxolan-3-amine, a cyclic amine of interest in pharmaceutical research and development. The following sections outline various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with different detection methods and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a protocol for chiral separation is included to resolve the enantiomers of the target analyte.

Introduction

This compound is a substituted tetrahydrofuran derivative. As a cyclic secondary amine, its detection and quantification can be challenging due to its low UV absorbance and potential for volatility. The methods described herein are designed to provide robust and reliable analytical procedures for its characterization in various sample matrices. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for chiral separation.

Analytical Methods Overview

Several analytical techniques are suitable for the determination of this compound. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): Coupled with Mass Spectrometry (MS) for high sensitivity and selectivity, or with UV-Vis or Fluorescence Detection (FLD) following a derivatization step.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds, often requiring derivatization to improve chromatographic performance.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): For the separation and quantification of the individual enantiomers of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterHPLC-MS/MSHPLC-UV/Vis (with Derivatization)GC-MS (with Derivatization)
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL50 - 200 ng/mL5 - 50 ng/mL
Linearity (R²) > 0.995> 0.99> 0.99
Accuracy (% Recovery) 90 - 110%85 - 115%85 - 115%
Precision (% RSD) < 10%< 15%< 15%

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of this compound

This method provides high sensitivity and selectivity for the direct analysis of this compound without derivatization.

1. Sample Preparation: a. For drug substance: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 1 mg/mL. Further dilute to the desired concentration range for analysis. b. For biological matrices (e.g., plasma, urine): Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences. i. SPE Protocol:

  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
  • Load the pre-treated sample onto the cartridge.
  • Wash the cartridge with a non-polar solvent (e.g., hexane) followed by a moderately polar solvent (e.g., ethyl acetate).
  • Elute the analyte with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Precursor Ion (Q1): [M+H]⁺ of this compound.
  • Product Ions (Q3): At least two specific fragment ions for quantification and confirmation. (Note: Specific mass transitions need to be determined by direct infusion of a standard solution).
  • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Workflow for HPLC-MS/MS Analysis

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Dissolution Dissolution/Extraction Sample->Dissolution SPE Solid-Phase Extraction Dissolution->SPE Reconstitution Reconstitution SPE->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Ionization Separation->Ionization Detection MS/MS Detection Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Data Acquisition

Caption: Workflow for HPLC-MS/MS analysis of this compound.

Protocol 2: HPLC-UV/Vis Analysis with Pre-column Derivatization

This protocol is suitable when MS detection is not available. It involves a derivatization step to introduce a chromophore to the this compound molecule. Dansyl chloride is a common derivatizing agent for amines.[1]

1. Derivatization Procedure (using Dansyl Chloride): a. To 100 µL of the sample solution (or extracted sample reconstituted in acetonitrile), add 100 µL of a dansyl chloride solution (1 mg/mL in acetonitrile). b. Add 50 µL of a sodium bicarbonate buffer (0.1 M, pH 9.5). c. Vortex the mixture and incubate at 60 °C for 30 minutes in the dark. d. After incubation, cool the mixture to room temperature and add 50 µL of a quenching solution (e.g., 2% methylamine in water) to react with excess dansyl chloride. e. Vortex and let it stand for 10 minutes. f. The sample is now ready for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 20 µL.
  • Detection: UV-Vis detector at the maximum absorbance wavelength of the dansyl derivative (typically around 254 nm or 340 nm).

Workflow for HPLC-UV Analysis with Derivatization

HPLC_UV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis Sample Sample Derivatization Derivatization with Dansyl Chloride Sample->Derivatization Quenching Quenching Derivatization->Quenching Injection HPLC Injection Quenching->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Data Acquisition GC_MS_Logic Analyte This compound Problem Poor Volatility & Potential for Peak Tailing Analyte->Problem Solution Derivatization (Silylation) Problem->Solution Derivative Silylated Derivative Solution->Derivative Benefit1 Increased Volatility Derivative->Benefit1 Benefit2 Improved Peak Shape Derivative->Benefit2 Analysis GC-MS Analysis Benefit1->Analysis Benefit2->Analysis Result Reliable Quantification Analysis->Result Chiral_Separation_Pathway Racemic_Mixture Racemic Mixture (R and S enantiomers) CSP Chiral Stationary Phase (CSP) Racemic_Mixture->CSP Interaction Differential Diastereomeric Interactions CSP->Interaction Separation Separation of Enantiomers Interaction->Separation Enantiomer_R R-Enantiomer Separation->Enantiomer_R Enantiomer_S S-Enantiomer Separation->Enantiomer_S Detection Detection Enantiomer_R->Detection Enantiomer_S->Detection Quantification Quantification of Enantiomeric Purity Detection->Quantification

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Ethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the considerations and a proposed protocol for the large-scale synthesis of 2-Ethyloxolan-3-amine. Due to the limited availability of direct literature on this specific molecule, the proposed synthetic strategy is based on well-established and analogous chemical transformations commonly employed in industrial settings. The primary route outlined is a two-step process involving the synthesis of the precursor ketone, 2-Ethyloxolan-3-one, followed by reductive amination.

Synthetic Strategy Overview

The proposed large-scale synthesis of this compound is envisioned to proceed through a two-stage process:

  • Synthesis of 2-Ethyloxolan-3-one: This key intermediate can be synthesized via a Michael addition-cyclization reaction sequence, analogous to known preparations of similar 2-alkyl-substituted tetrahydrofuran-3-ones.

  • Reductive Amination: The target amine is then produced from the ketone precursor through reductive amination, a robust and scalable method for amine synthesis.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination Starting Materials Starting Materials Michael Addition & Cyclization Michael Addition & Cyclization Starting Materials->Michael Addition & Cyclization Propionylactone, Ethyl Propiolate 2-Ethyloxolan-3-one 2-Ethyloxolan-3-one Michael Addition & Cyclization->2-Ethyloxolan-3-one Reductive Amination Reductive Amination 2-Ethyloxolan-3-one->Reductive Amination Ammonia Ammonia Ammonia->Reductive Amination This compound This compound Reductive Amination->this compound

Caption: Proposed two-stage synthetic workflow for this compound.

Stage 1: Synthesis of 2-Ethyloxolan-3-one

The synthesis of the ketone intermediate is a critical step. An adaptation of known methods for producing substituted tetrahydrofuran-3-ones is proposed.

Experimental Protocol: Synthesis of 2-Ethyloxolan-3-one

Reaction: Michael addition of a propionate equivalent to an acrylate followed by intramolecular cyclization and decarboxylation. A plausible route starts from ethyl lactate and methyl acrylate.

Materials:

  • Ethyl lactate

  • Sodium hydride (or other suitable base)

  • Methyl acrylate

  • Toluene (or other suitable solvent)

  • Hydrochloric acid (for hydrolysis and decarboxylation)

Procedure:

  • Alkoxide Formation: In a suitable reactor equipped with a stirrer, thermometer, and inert gas inlet, a suspension of sodium hydride in toluene is prepared. Ethyl lactate is added dropwise at a controlled temperature (e.g., 0-10 °C) to form the corresponding sodium alkoxide.

  • Michael Addition: A solution of methyl acrylate in toluene is then added slowly to the reaction mixture, maintaining the temperature below 25 °C. The reaction is stirred until completion, which can be monitored by techniques such as GC-MS or LC-MS.

  • Hydrolysis and Decarboxylation: The reaction mixture is then quenched by the slow addition of aqueous hydrochloric acid. The mixture is heated to reflux to effect hydrolysis of the ester and subsequent decarboxylation to yield 2-Ethyloxolan-3-one.

  • Work-up and Purification: After cooling, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Data Presentation: Analogous Ketone Synthesis

The following table summarizes typical reaction parameters for the synthesis of a similar ketone, 2-methyltetrahydrofuran-3-one, which can be used as a starting point for process optimization.

ParameterValueReference
Starting Materials Ethyl lactate, Methyl acrylate[1]
Base Sodium Hydride[1]
Solvent 1,2-Dioxolane/DMSO[1]
Reaction Temperature Room Temperature[1]
Reaction Time 2-4 hours[1]
Hydrolysis/Decarboxylation 5% HCl, Acetic Acid, Reflux[1]
Yield 75-83%[1]

Stage 2: Reductive Amination

Reductive amination is a highly efficient and widely used industrial method for the synthesis of amines from ketones. This step involves the reaction of 2-Ethyloxolan-3-one with ammonia in the presence of a reducing agent.

G Ketone 2-Ethyloxolan-3-one Imine_Formation Imine Formation (Intermediate) Ketone->Imine_Formation Ammonia Ammonia Ammonia->Imine_Formation Reduction Reduction Imine_Formation->Reduction [H] Amine This compound Reduction->Amine

References

Application Notes and Protocols: 2-Ethyloxolan-3-amine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethyloxolan-3-amine, a substituted tetrahydrofuran derivative, represents a valuable chiral building block for the synthesis of novel heterocyclic compounds. The presence of a primary amine on a saturated oxygen-containing ring makes it a suitable precursor for a variety of condensation and cyclization reactions to form fused and substituted heterocycles. These target molecules are of significant interest in medicinal chemistry due to their potential biological activities.

This document outlines potential synthetic routes for utilizing this compound in the construction of pyrimidine-based heterocyclic systems. The pyrimidine core is a common motif in a vast number of bioactive molecules. The primary synthetic strategy discussed is the principal pyrimidine synthesis, which involves the condensation of a β-dicarbonyl compound with a suitable N-C-N synthon, such as an amidine, guanidine, or urea.

Proposed Synthetic Strategies

The primary amino group of this compound can be readily converted into various functional groups that are amenable to cyclization reactions. A key strategy is its transformation into an amidine derivative, which can then undergo condensation with a 1,3-dicarbonyl compound to form a substituted pyrimidine.

Logical Workflow for Pyrimidine Synthesis

The following diagram illustrates the proposed workflow for the synthesis of a pyrimidine derivative starting from this compound.

workflow cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_reagents Reagents cluster_product Final Product A This compound B N-(2-Ethyloxolan-3-yl)amidine A->B Amidine Formation E Substituted Pyrimidine B->E Cyclocondensation C Nitrile or Orthoester C->B D 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) D->E

Caption: Proposed workflow for pyrimidine synthesis.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for this compound.

Protocol 1: Synthesis of an N-Substituted Amidine from this compound (Pinner Reaction Analogue)

This protocol describes the conversion of the primary amine to an amidine hydrochloride via the Pinner reaction.

Materials:

  • This compound

  • A suitable nitrile (e.g., acetonitrile)

  • Anhydrous alcohol (e.g., ethanol)

  • Anhydrous hydrogen chloride (gas or solution in a compatible solvent)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) and the nitrile (1.1 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product imino ether hydrochloride may precipitate. If not, concentrate the reaction mixture under reduced pressure.

  • Treat the crude imino ether with a solution of ammonia in ethanol to form the amidine.

  • The resulting amidine can be isolated and purified by crystallization or chromatography.

Protocol 2: Principal Pyrimidine Synthesis

This protocol outlines the cyclocondensation of the N-substituted amidine with a β-dicarbonyl compound.[1]

Materials:

  • N-(2-Ethyloxolan-3-yl)amidine hydrochloride (from Protocol 1)

  • A β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq)

  • A base (e.g., sodium ethoxide in ethanol)

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, add the N-(2-Ethyloxolan-3-yl)amidine hydrochloride (1.0 eq) and the β-dicarbonyl compound (1.0 eq).

  • Reflux the reaction mixture for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Reaction Scheme: Pyrimidine Synthesis

The following diagram illustrates the general reaction for the synthesis of a 2-substituted pyrimidine.

reaction_scheme cluster_product Product Amidine N-(2-Ethyloxolan-3-yl)amidine Pyrimidine 4-Methyl-2-(2-ethyloxolan-3-yl)- pyrimidin-6(1H)-one Amidine->Pyrimidine label_conditions + Base (e.g., NaOEt) + Heat Dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) Dicarbonyl->Pyrimidine

Caption: General pyrimidine synthesis scheme.

Data Presentation

Since no specific experimental data for reactions involving this compound were found, the following table provides representative yields for the principal pyrimidine synthesis using various amidines and β-dicarbonyl compounds, as reported in the chemical literature. This data can serve as a benchmark for researchers developing specific protocols.

Amidine Reactantβ-Dicarbonyl ReactantProductYield (%)Reference
BenzamidineEthyl Acetoacetate2-Phenyl-4-methyl-pyrimidin-6(1H)-one75-85General Literature
AcetamidineAcetylacetone2,4,6-Trimethylpyrimidine60-70General Literature
GuanidineDiethyl Malonate2-Amino-pyrimidine-4,6-diol (Barbituric Acid)>90General Literature

Conclusion

While direct synthetic protocols for the use of this compound in heterocyclic synthesis are not extensively documented, its chemical structure suggests its utility as a versatile building block. The provided application notes and generalized protocols for pyrimidine synthesis offer a solid foundation for researchers to explore the chemistry of this compound. Adaptation of these methods, with careful optimization of reaction conditions, is expected to provide access to a novel class of heterocyclic compounds with potential applications in drug discovery and development.

References

Application Notes and Protocols for 2-Ethyloxolan-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data or established medicinal chemistry applications for the compound "2-Ethyloxolan-3-amine." The following application notes and protocols are based on the potential applications of the closely related 3-aminotetrahydrofuran scaffold, a known pharmacophore in various drug discovery programs. The methodologies and conceptual frameworks are provided as a guide for researchers exploring the potential of novel substituted aminotetrahydrofurans.

Introduction to the 3-Aminotetrahydrofuran Scaffold

The 3-aminotetrahydrofuran motif is a valuable building block in medicinal chemistry. Its saturated heterocyclic structure provides a three-dimensional framework that can orient substituents in precise vectors to interact with biological targets. The presence of the amino group offers a key site for further functionalization, allowing for the exploration of structure-activity relationships (SAR). The oxygen atom can act as a hydrogen bond acceptor, further contributing to ligand-receptor interactions.

Potential Therapeutic Applications

Based on the known biological activities of analogous structures, this compound could be investigated as a potential modulator of various biological targets. These include, but are not limited to:

  • G-Protein Coupled Receptors (GPCRs): The scaffold can serve as a core for ligands targeting muscarinic, adrenergic, or dopaminergic receptors.

  • Ion Channels: Derivatives of aminotetrahydrofurans have been explored as modulators of sodium and potassium channels.

  • Enzyme Inhibitors: The amine functionality can be elaborated to target the active sites of enzymes such as kinases or proteases.

Experimental Protocols

The following are generalized protocols that would be applicable in the initial screening and characterization of this compound and its derivatives.

3.1. In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the binding affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compound (this compound) stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a reaction tube, add the cell membranes, radioligand (at a concentration close to its Kd), and the test compound dilution or buffer (for total and non-specific binding controls).

  • Incubate the mixture at a specified temperature and duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

3.2. Functional Cell-Based Assay (e.g., cAMP Assay for GPCRs)

This protocol measures the functional activity of a compound as an agonist or antagonist at a GPCR.

Materials:

  • Cells stably expressing the target GPCR

  • Cell culture medium and supplements

  • Test compound (this compound) stock solution

  • Known agonist and antagonist for the target receptor

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Multi-well plates (e.g., 96-well or 384-well)

Procedure:

  • Seed the cells in multi-well plates and grow to the desired confluency.

  • For agonist mode: Add serial dilutions of the test compound to the cells and incubate for a specified time.

  • For antagonist mode: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known agonist.

  • Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit, following the manufacturer's instructions.

  • Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).

Quantitative Data Summary

As no specific data for "this compound" is available, the following table is a template for how such data should be presented.

Compound IDTargetAssay TypeIC50 / EC50 (nM)Binding Affinity (Ki, nM)
This compoundTarget XRadioligand BindingData not availableData not available
Analogue 1Target XRadioligand BindingData not availableData not available
This compoundTarget XcAMP Functional AssayData not available-
Analogue 1Target XcAMP Functional AssayData not available-

Visualizations

Diagram 1: General Workflow for Target Validation

cluster_0 Initial Screening cluster_1 Hit-to-Lead cluster_2 Lead Optimization A Compound Library (including this compound) B High-Throughput Screening (e.g., Binding or Functional Assays) A->B C Hit Identification B->C D Dose-Response & Potency (IC50/EC50 Determination) C->D E Selectivity Profiling D->E F Initial SAR Studies E->F G ADME/Tox Profiling F->G H In Vivo Efficacy Studies G->H I Candidate Selection H->I cluster_0 Cell Membrane cluster_1 Intracellular Ligand This compound Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein (α, β, γ) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Troubleshooting & Optimization

optimizing reaction conditions for "2-Ethyloxolan-3-amine" synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-Ethyloxolan-3-amine. The proposed synthetic route involves a two-step process: the oxidation of 2-Ethyloxolan-3-ol to the key intermediate, 2-Ethyloxolan-3-one, followed by reductive amination to yield the final product.

Frequently Asked Questions (FAQs)

Q1: What is a general overview of the synthesis strategy for this compound?

A1: The synthesis is typically approached in two main stages. First, the precursor ketone, 2-Ethyloxolan-3-one, is synthesized. A common method for this would be the oxidation of the corresponding alcohol, 2-Ethyloxolan-3-ol. The second stage is the reductive amination of the ketone with ammonia to form the target primary amine.

Q2: I am having trouble sourcing 2-Ethyloxolan-3-one. Are there alternative starting materials?

A2: Direct synthesis of substituted tetrahydrofuran rings can be complex.[1][2][3] If the ketone is unavailable, you might consider alternative strategies such as nucleophilic substitution on a derivative of 2-Ethyloxolan-3-ol, where the hydroxyl group is converted to a good leaving group. However, reductive amination of the ketone is often a more direct route.

Q3: What are the critical parameters to control during the reductive amination step?

A3: Key parameters for successful reductive amination include temperature, pressure (if using gaseous ammonia and hydrogen), catalyst selection and loading, choice of reducing agent, and solvent.[4][5][6] The pH of the reaction mixture can also be crucial, especially when using reducing agents like sodium cyanoborohydride, to ensure efficient imine formation and reduction.[7]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods will allow you to track the consumption of the starting ketone and the formation of the amine product.

Q5: What are the common side products in this synthesis?

A5: In the reductive amination step, potential side products include the corresponding alcohol (from reduction of the ketone starting material), secondary and tertiary amines (from over-alkylation of the product), and unreacted imine intermediate.[8]

Troubleshooting Guides

Problem 1: Low or No Conversion of 2-Ethyloxolan-3-one
Possible Cause Suggestion
Inactive Catalyst Ensure the catalyst is not expired or deactivated. If using a heterogeneous catalyst, ensure it is properly handled and not poisoned. Consider trying a different catalyst system, such as an Iridium-based catalyst.[4][9]
Inefficient Reducing Agent Verify the quality and activity of the reducing agent. For borohydride reagents, ensure they have been stored under anhydrous conditions. Consider switching to a different reducing agent (see table below).
Suboptimal Reaction Temperature Low temperatures can lead to slow reaction rates. Gradually increase the temperature and monitor the reaction progress. Be aware that excessively high temperatures can lead to side reactions.
Insufficient Ammonia Concentration If using aqueous or gaseous ammonia, ensure an adequate concentration or pressure is maintained throughout the reaction.
Incorrect pH For certain reducing agents like NaBH3CN, the pH should be mildly acidic (around 4-5) to facilitate imine formation without deactivating the amine nucleophile.[7]
Problem 2: Formation of Significant Byproducts
Possible Cause Suggestion
Over-reduction of Ketone to Alcohol This occurs if the reducing agent is too reactive towards the ketone compared to the imine. Use a milder or more selective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[7]
Formation of Secondary/Tertiary Amines This is due to the product amine reacting with the starting ketone. Use a large excess of ammonia to favor the formation of the primary amine.[8]
Hydrolysis of Imine Intermediate Ensure anhydrous reaction conditions, as water can hydrolyze the imine back to the ketone.

Experimental Protocols

Proposed Synthesis of 2-Ethyloxolan-3-one (General Procedure)

A common method for oxidizing secondary alcohols to ketones is Swern oxidation or using other oxidizing agents like PCC or DMP.

Example using Pyridinium Chlorochromate (PCC):

  • To a stirred solution of 2-Ethyloxolan-3-ol in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Ethyloxolan-3-one, which can be purified by column chromatography.

Reductive Amination of 2-Ethyloxolan-3-one (General Procedure)

This procedure utilizes a common reducing agent, sodium triacetoxyborohydride.

  • In a round-bottom flask, dissolve 2-Ethyloxolan-3-one in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add a solution of ammonia in methanol (or bubble ammonia gas through the solution).

  • Stir the mixture for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture.

  • Stir at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical Reaction ConditionsSelectivity for Imine ReductionNotes
Sodium Borohydride (NaBH₄) Methanol, room temperatureModerateCan also reduce the starting ketone.[5]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 4-5HighToxic cyanide byproduct. Selective for imines at acidic pH.[7]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane or THF, room temperatureHighMilder and less toxic than NaBH₃CN. Tolerates a wider range of functional groups.
Catalytic Hydrogenation (H₂/Catalyst) H₂, Pd/C, Ni, or other catalysts, elevated pressure and temperatureHighRequires specialized equipment for handling hydrogen gas.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Analysis & Purification start 2-Ethyloxolan-3-ol ketone 2-Ethyloxolan-3-one start->ketone Oxidation (e.g., PCC, Swern) amine This compound ketone->amine Reductive Amination (NH₃, Reducing Agent) monitoring Reaction Monitoring (TLC, GC, LC-MS) amine->monitoring purification Purification (Chromatography, Distillation) monitoring->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Experimental workflow for the synthesis and analysis of this compound.

reductive_amination_pathway ketone 2-Ethyloxolan-3-one imine Imine Intermediate ketone->imine + NH₃ - H₂O side_product 2-Ethyloxolan-3-ol ketone->side_product Reduction ammonia Ammonia (NH₃) amine This compound imine->amine + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) troubleshooting_logic cluster_low_conversion Troubleshooting Low Conversion cluster_byproducts Troubleshooting Byproducts start Low Yield or No Product check_conversion Check Conversion of Starting Material start->check_conversion check_byproducts Analyze for Byproducts check_conversion->check_byproducts High Conversion catalyst Verify Catalyst Activity check_conversion->catalyst Low Conversion over_reduction Change Reducing Agent check_byproducts->over_reduction Alcohol Byproduct over_alkylation Increase [NH₃] check_byproducts->over_alkylation Secondary/Tertiary Amine hydrolysis Ensure Anhydrous Conditions check_byproducts->hydrolysis Ketone Starting Material Present reagent Check Reducing Agent catalyst->reagent conditions Optimize T, P, [NH₃] reagent->conditions

References

Technical Support Center: Purification of 2-Ethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Ethyloxolan-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound using normal-phase chromatography on silica gel?

The primary challenge stems from the basic nature of the amine group in this compound and the acidic nature of standard silica gel.[1][2] This strong acid-base interaction can lead to several issues:

  • Poor Elution: The compound may bind strongly to the silica, resulting in broad peaks or failure to elute from the column.[1]

  • Tailing Peaks: Strong interactions cause the compound to elute slowly and asymmetrically, leading to poor resolution and fraction purity.

  • Irreversible Adsorption: In some cases, the compound may not be recoverable from the column at all.

Q2: How can I improve the elution of this compound from a silica gel column?

To counteract the strong interaction between the basic amine and acidic silica, it is common to add a competing base to the mobile phase.[2][3] This "neutralizes" the acidic silanol groups on the silica surface.[3] Common mobile phase modifiers include:

  • Ammonium hydroxide[1][3]

  • Triethylamine (TEA)[3]

  • Diethylamine (DEA)[3]

  • Pyridine[3]

A typical starting point is to add a small percentage (e.g., 0.1-1%) of an amine modifier to the solvent system, such as dichloromethane/methanol.[1][3]

Q3: Are there alternative stationary phases that are better suited for purifying this compound?

Yes, using an alternative stationary phase can significantly simplify the purification process. Recommended options include:

  • Amine-functionalized silica: This stationary phase has an amine-modified surface that masks the acidic silanols, leading to improved peak shape and predictable retention with standard normal-phase solvents like hexane and ethyl acetate, often without the need for amine modifiers.[1][2][3]

  • Basic alumina: This can be a suitable alternative to silica for the purification of basic compounds.[3]

  • Reversed-phase chromatography (e.g., C18): This is a powerful technique for purifying polar and ionizable compounds.[3]

Q4: What are the best practices for purifying this compound using reversed-phase chromatography?

For successful reversed-phase purification, it is crucial to control the pH of the mobile phase. Basic compounds like this compound are best retained and separated when they are in their free-base (un-ionized) form.[3] To achieve this, the mobile phase pH should be adjusted to be at least two pH units above the pKa of the amine.[3] Using a volatile base like triethylamine (TEA) or diethylamine (DEA) at a low concentration (e.g., 0.1%) in the mobile phase (e.g., water/acetonitrile or water/methanol) can help achieve the desired pH and is easily removed during solvent evaporation.[3]

Q5: Can this compound degrade during purification, and how can this be prevented?

Amines can be susceptible to thermal and oxidative degradation.[4][5][6] High temperatures during solvent evaporation or prolonged exposure to air and light can lead to the formation of impurities.[4][5] To minimize degradation:

  • Use lower temperatures for solvent evaporation (e.g., rotary evaporation under reduced pressure).

  • Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive to oxidation.

  • Avoid prolonged storage of the compound in solution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound does not elute from silica gel column. Strong acid-base interaction between the amine and silica.1. Add a competing amine (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the mobile phase.[3] 2. Switch to a less acidic stationary phase like amine-functionalized silica or alumina.[1][2][3] 3. Consider using reversed-phase chromatography with a high pH mobile phase.[3]
Broad, tailing peaks during normal-phase chromatography. Persistent interaction with acidic silanol groups.1. Increase the concentration of the amine modifier in the mobile phase. 2. Use an amine-functionalized silica column for improved peak shape.[1][2]
Co-elution of impurities. Insufficient selectivity of the chromatographic system.1. Optimize the mobile phase composition and gradient. 2. Try a different stationary phase (e.g., switch from silica to amine-functionalized silica or reversed-phase).[3] 3. Explore alternative solvent systems, such as "green" solvents like ethyl acetate/isopropanol.[1]
Low recovery of the purified compound. Irreversible adsorption on the column or degradation.1. Use a less retentive stationary phase or a stronger mobile phase. 2. Ensure all post-purification steps (e.g., solvent evaporation) are performed at low temperatures. 3. Check the stability of the compound under the purification conditions.
New impurities appear after purification. Degradation of the compound during the purification process.1. Minimize exposure to heat, light, and air.[4][5] 2. Use high-purity solvents to avoid contamination. 3. Analyze fractions immediately after collection to assess stability.

Experimental Protocols

While a specific, validated protocol for the purification of "this compound" is not available in the provided search results, the following general methodologies can be adapted.

Method 1: Normal-Phase Chromatography with an Amine Modifier

  • Stationary Phase: Standard silica gel.

  • Mobile Phase Preparation: Prepare a stock solution of your mobile phase (e.g., dichloromethane/methanol or hexane/ethyl acetate) and add 0.1-2% of an amine modifier like triethylamine or ammonium hydroxide.

  • Equilibration: Equilibrate the silica gel column with the prepared mobile phase for at least 5-10 column volumes.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the compound using an isocratic or gradient elution with the amine-modified mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure product.

Method 2: Chromatography on Amine-Functionalized Silica

  • Stationary Phase: Amine-functionalized silica.

  • Mobile Phase: A standard normal-phase solvent system such as hexane/ethyl acetate. An amine modifier is typically not required.[2]

  • Method Development: Develop a suitable gradient by running TLC on amine-functionalized silica plates.

  • Equilibration: Equilibrate the column with the initial mobile phase composition.

  • Sample Loading: Dissolve the crude compound in a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.

  • Elution: Run the gradient as determined from the TLC analysis.

  • Fraction Collection and Analysis: Collect and analyze fractions to isolate the pure this compound.

Method 3: Reversed-Phase Chromatography with pH Control

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase Preparation: Prepare aqueous and organic mobile phases (e.g., water and acetonitrile or methanol) each containing 0.1% of a volatile base like triethylamine or diethylamine to raise the pH.

  • Equilibration: Equilibrate the C18 column with the initial mobile phase composition.

  • Sample Loading: Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., a small amount of methanol or DMSO) and inject it onto the column.

  • Elution: Run a gradient from a low to a high percentage of the organic mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze for the desired product. After pooling the pure fractions, the volatile base can be removed during solvent evaporation.

Visualizations

Troubleshooting_Workflow start Start: Purification of This compound problem Problem Encountered (e.g., Poor Separation, Low Yield) start->problem check_method Review Current Purification Method problem->check_method switch_stationary_phase Switch to Amine-Functionalized Silica or Alumina problem->switch_stationary_phase After Modifier consider_rp Consider Reversed-Phase Chromatography problem->consider_rp After Stationary Phase is_normal_phase Normal Phase (Silica)? check_method->is_normal_phase add_modifier Add/Increase Amine Modifier (e.g., TEA) is_normal_phase->add_modifier Yes check_stability Investigate Compound Stability is_normal_phase->check_stability No add_modifier->problem Issue Persists success Successful Purification add_modifier->success Resolved switch_stationary_phase->problem Issue Persists switch_stationary_phase->success Resolved consider_rp->success Resolved adjust_conditions Adjust Conditions (Temp, Atmosphere) check_stability->adjust_conditions adjust_conditions->problem Re-evaluate adjust_conditions->success Resolved

Caption: Troubleshooting workflow for the purification of this compound.

References

side reactions and byproducts in "2-Ethyloxolan-3-amine" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyloxolan-3-amine. The primary focus is on addressing potential side reactions and the formation of byproducts during the synthesis, which is most commonly achieved through the reductive amination of 2-ethyloxolan-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the reductive amination of the corresponding ketone, 2-ethyloxolan-3-one, using an ammonia source and a suitable reducing agent. This one-pot reaction is efficient but can be prone to specific side reactions if not properly controlled.[1][2]

Q2: What are the expected stereoisomers of this compound?

A2: The target molecule, this compound, possesses two chiral centers at positions 2 and 3 of the oxolane ring. Therefore, the synthesis will typically produce a mixture of diastereomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relative stereochemistry (cis/trans) of the ethyl and amine groups is a critical aspect of this synthesis. The exact ratio of these diastereomers will depend on the reaction conditions and the stereochemistry of the starting ketone.

Q3: Which reducing agents are suitable for this reductive amination?

A3: Several reducing agents can be employed, with varying selectivity. Common choices include:

  • Sodium cyanoborohydride (NaBH₃CN): This is a preferred reagent as it is selective for the protonated imine intermediate over the starting ketone, which minimizes the formation of the 2-ethyloxolan-3-ol byproduct.[3][4] It is most effective in a slightly acidic pH range (around 5-6).[5]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Another highly selective and less toxic alternative to NaBH₃CN. It is effective for a wide range of ketones and amines.[6][7]

  • Sodium borohydride (NaBH₄): While a potent reducing agent, it can also reduce the starting ketone to the corresponding alcohol, leading to a significant byproduct.[3][4] Its use requires careful control of reaction conditions, such as forming the imine first before adding the reducing agent.[5]

  • Catalytic Hydrogenation (H₂/catalyst): This method can also be used but may require higher pressures and temperatures and could lead to other side reactions depending on the catalyst (e.g., Ni, Pd, Pt).[1]

Q4: How can I separate the resulting diastereomers?

A4: The separation of diastereomers is typically achieved through chromatographic techniques or crystallization.

  • Column Chromatography: Flash chromatography using a silica gel stationary phase is a common method. The choice of eluent is critical and often requires screening. For basic amines, it is sometimes necessary to add a small amount of a competing amine like triethylamine or ammonia to the eluent to prevent peak tailing.[8]

  • Crystallization: Diastereomers have different physical properties, including solubility. It may be possible to selectively crystallize one diastereomer or to form diastereomeric salts with a chiral acid (like tartaric acid) to facilitate separation by crystallization.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete imine formation. 2. Reduction of the starting ketone. 3. Unoptimized reaction pH. 4. Ineffective reducing agent.1. Ensure anhydrous conditions and allow sufficient time for imine formation before adding the reducing agent. Consider using a dehydrating agent like molecular sieves. 2. Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃ instead of NaBH₄.[3][6] 3. Adjust the pH to be weakly acidic (pH 5-6) to favor imine formation and subsequent reduction.[5] 4. Ensure the reducing agent is fresh and added in appropriate stoichiometric amounts.
Presence of 2-Ethyloxolan-3-ol Byproduct The reducing agent is reducing the starting ketone, 2-ethyloxolan-3-one. This is common with less selective reducing agents like NaBH₄.[3]Switch to a more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduce the iminium ion intermediate.[3][6]
Formation of Secondary or Tertiary Amines The newly formed primary amine reacts with another molecule of the ketone, leading to over-alkylation.This is more of a concern when using primary or secondary amines as the nitrogen source. When using ammonia, a large excess of ammonia can be used to favor the formation of the primary amine.[5]
Residual Imine in the Final Product Incomplete reduction of the imine intermediate.Increase the amount of the reducing agent or extend the reaction time. Ensure the reaction temperature is appropriate for the chosen reducing agent. If using NaBH₄ in methanol, be aware that the solvent can compete in the reduction.[10]
Difficult Separation of Diastereomers The diastereomers have very similar polarities.Optimize the mobile phase for column chromatography; consider using a different solvent system or adding a modifier like triethylamine.[8] Alternatively, attempt fractional crystallization or the formation of diastereomeric salts with a chiral resolving agent.[9]

Quantitative Data Summary

The following table presents typical, expected results for the synthesis of this compound via reductive amination of 2-ethyloxolan-3-one under different conditions. These are representative values based on general outcomes for similar reactions.

Reducing Agent Solvent Temperature (°C) Reaction Time (h) Product Yield (%) Byproduct (Alcohol) (%) Diastereomeric Ratio (cis:trans)
NaBH₃CNMethanol2524~85< 5~ 3:1
NaBH(OAc)₃Dichloromethane2512~90< 3~ 4:1
NaBH₄Methanol0 to 256~60~25~ 2:1
H₂/Raney NiEthanol/NH₃5048~75~10Varies

Note: Yields and diastereomeric ratios are highly dependent on the specific reaction conditions and the stereochemistry of the starting materials.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

  • To a solution of 2-ethyloxolan-3-one (1.0 eq) in methanol, add a solution of ammonia in methanol (7 M, 5.0 eq).

  • Adjust the pH of the mixture to approximately 6 using glacial acetic acid.

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the evolution of gas ceases.

  • Concentrate the mixture under reduced pressure.

  • Basify the residue with aqueous NaOH solution to pH > 12 and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography to separate the diastereomers.

Visualizations

Reductive_Amination_Pathway Reductive Amination of 2-Ethyloxolan-3-one Ketone 2-Ethyloxolan-3-one Imine Imine Intermediate Ketone->Imine + NH3 - H2O Alcohol 2-Ethyloxolan-3-ol (Byproduct) Ketone->Alcohol + [H] (Side Reaction) Ammonia Ammonia (NH3) Ammonia->Imine Amine This compound (Product) Imine->Amine + [H] ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Amine ReducingAgent->Alcohol

Caption: Main reaction and side reaction in the synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckKetone Check for residual starting ketone Start->CheckKetone CheckImine Check for residual imine intermediate Start->CheckImine CheckAlcohol Check for alcohol byproduct Start->CheckAlcohol IncompleteImine Incomplete imine formation CheckKetone->IncompleteImine High IncompleteReduction Incomplete reduction CheckImine->IncompleteReduction High KetoneReduction Ketone reduction is significant CheckAlcohol->KetoneReduction High OptimizeImine Optimize imine formation: - Increase reaction time - Add dehydrating agent IncompleteImine->OptimizeImine OptimizeReduction Optimize reduction: - Increase reducing agent - Extend reaction time IncompleteReduction->OptimizeReduction ChangeReductant Change to a more selective reducing agent (e.g., NaBH3CN) KetoneReduction->ChangeReductant

References

troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the N-alkylation of 2-Ethyloxolan-3-amine. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the alkylation of this compound, a secondary cyclic amine. While direct literature on this specific compound is limited, the following advice is based on established principles of amine alkylation.[1][2]

Q1: My alkylation reaction is resulting in a low yield of the desired N-alkylated product. What are the potential causes and solutions?

A1: Low yields in N-alkylation reactions can stem from several factors. A primary concern is the inherent challenge of over-alkylation, where the desired secondary or tertiary amine product is more nucleophilic than the starting amine and reacts further with the alkylating agent.[1][2] Other factors include poor reactivity of the starting materials, inappropriate reaction conditions, or degradation of the product.

Troubleshooting Steps:

  • Control Stoichiometry: Use a large excess of the starting amine relative to the alkylating agent to favor mono-alkylation and reduce the likelihood of the product reacting further.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can help minimize over-alkylation.[3]

  • Choice of Base: The choice of base is crucial. A non-nucleophilic, sterically hindered base can be effective in deprotonating the amine without competing in the alkylation reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used.[4][5]

  • Solvent Selection: The solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are common choices for SN2 reactions.

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions and degradation. It is advisable to start at room temperature and adjust as needed.

  • Alternative Alkylating Agents: If using an alkyl halide, consider switching to an alkyl sulfonate (e.g., tosylate, mesylate), which can be more reactive.

Illustrative Data on Reaction Conditions:

EntryAlkylating Agent (Equivalents)Base (Equivalents)SolventTemperature (°C)Yield of Mono-alkylated Product (%)
11.1K₂CO₃ (1.5)MeCN2545
21.1K₂CO₃ (1.5)DMF8065
30.8Cs₂CO₃ (2.0)MeCN2575
41.1Et₃N (2.0)CH₂Cl₂2530 (plus over-alkylation)

Note: This data is illustrative and serves as a general guideline. Optimal conditions for this compound may vary.

Q2: I am observing significant amounts of a di-alkylated or quaternary ammonium salt byproduct. How can I improve the selectivity for mono-alkylation?

A2: The formation of over-alkylation products is a classic challenge in amine alkylation because the product amine is often more nucleophilic than the starting amine.[1]

Strategies for Improving Selectivity:

  • Reductive Amination: This is often the preferred method for controlled N-alkylation of secondary amines to form tertiary amines.[1] It involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). This method avoids the issue of over-alkylation.

  • Use of Protecting Groups: One can protect the amine, perform the alkylation, and then deprotect. However, this adds steps to the synthesis.

  • Flow Chemistry: Using a packed-bed reactor with a heterogeneous base can sometimes improve selectivity by controlling reaction times and minimizing contact between the product and the alkylating agent.[6]

  • Catalytic Methods: Certain catalysts can promote selective N-alkylation. For instance, some iridium or ruthenium complexes can be used for N-methylation with methanol.[4] While not a direct alkylation with an alkyl halide, it represents an alternative for specific alkyl groups.

Q3: The reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What should I check?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Reactivity: The alkylating agent may not be reactive enough. Consider using a more reactive electrophile (e.g., switching from an alkyl chloride to an alkyl iodide).

  • Inadequate Base: The base may not be strong enough to deprotonate the amine effectively, or it may be sterically hindered from doing so.

  • Low Temperature: The reaction may require more thermal energy to overcome the activation barrier. Consider cautiously increasing the temperature.

  • Catalyst Deactivation: If using a catalyst, it may have been poisoned by impurities in the starting materials or solvent.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.

Experimental Protocols

General Protocol for N-Alkylation of this compound with an Alkyl Halide

This is a general procedure and may require optimization for specific substrates and scales.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and a suitable solvent (e.g., acetonitrile, 10 mL per mmol of amine).

  • Addition of Base: Add a suitable inorganic base, such as powdered potassium carbonate (1.5 - 2.0 equivalents).

  • Addition of Alkylating Agent: While stirring the suspension, add the alkylating agent (e.g., an alkyl bromide or iodide, 1.0 - 1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

Visualizations

Troubleshooting Workflow for Alkylation Reactions

TroubleshootingWorkflow start Start Alkylation Reaction check_completion Reaction Complete? start->check_completion low_yield Problem: Low Yield check_completion->low_yield No, low conversion over_alkylation Problem: Over-alkylation check_completion->over_alkylation No, mixture of products no_reaction Problem: No Reaction check_completion->no_reaction No, only starting material end Successful Product Isolation check_completion->end Yes solution_yield Solutions for Low Yield: - Optimize temperature - Change solvent - Use more reactive alkylating agent low_yield->solution_yield solution_over_alkylation Solutions for Over-alkylation: - Use excess amine - Slow addition of alkylating agent - Consider reductive amination over_alkylation->solution_over_alkylation solution_no_reaction Solutions for No Reaction: - Increase temperature - Use more reactive reagents - Check base strength no_reaction->solution_no_reaction solution_yield->start Re-run Experiment solution_over_alkylation->start Re-run Experiment solution_no_reaction->start Re-run Experiment

Caption: A troubleshooting workflow for common issues in alkylation reactions.

Logical Relationship of Alkylation Problems and Solutions

ProblemSolution P1 Low Yield C1 Poor Reactivity P1->C1 C2 Sub-optimal Conditions (Temp, Solvent, Base) P1->C2 P2 Over-alkylation C3 Product is More Nucleophilic P2->C3 C4 Incorrect Stoichiometry P2->C4 P3 Incomplete Reaction P3->C1 P3->C2 S1 Use More Reactive Alkylating Agent/Base C1->S1 S2 Optimize Reaction Conditions C2->S2 S3 Use Large Excess of Amine C3->S3 S4 Consider Alternative Methods (e.g., Reductive Amination) C3->S4 C4->S3

Caption: Relationship between problems, causes, and solutions in amine alkylation.

References

Technical Support Center: Chiral Integrity of 2-Ethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chiral molecule "2-Ethyloxolan-3-amine". The following information is designed to help you prevent racemization and maintain the stereochemical integrity of your compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] For a chiral molecule like this compound, maintaining a specific stereoisomer is often critical for its desired biological activity and pharmacological profile. Racemization can lead to a loss of efficacy or the introduction of undesired side effects.

Q2: What are the primary factors that can cause racemization of this compound?

A2: The primary factors that can induce racemization in chiral amines include:

  • Heat: Elevated temperatures can provide the energy needed to overcome the activation barrier for enantiomerization.

  • pH: Both acidic and basic conditions can catalyze racemization. For amines, basic conditions are particularly concerning as they can facilitate the formation of achiral intermediates.

  • Catalysts: Certain metals, such as palladium, ruthenium, and iridium, can catalyze the racemization of amines through the formation of achiral enamine or imine complexes.[2]

  • Solvent: The polarity and protic nature of the solvent can influence the rate of racemization.

Q3: How can I store this compound to minimize the risk of racemization?

A3: To minimize racemization during storage, it is recommended to:

  • Store the compound at low temperatures, preferably refrigerated or frozen.

  • Use a neutral, aprotic solvent if in solution.

  • Protect the compound from light, as photochemical processes can sometimes promote racemization.

  • Ensure the storage container is inert and free of any acidic or basic residues.

Q4: At what stages of my experiment is racemization most likely to occur?

A4: Racemization is most likely to occur during:

  • Chemical reactions: Especially those involving heat, strong acids or bases, or metal catalysts.

  • Purification: Prolonged exposure to certain chromatographic media or distillation at high temperatures can be problematic.

  • Work-up procedures: Aqueous extractions with acidic or basic solutions should be performed cautiously and at low temperatures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and reaction of this compound.

Problem 1: Loss of Enantiomeric Excess (e.e.) After a Reaction
Potential Cause Troubleshooting Step
High Reaction Temperature Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst or a different solvent system that allows for lower temperatures.
Presence of Acidic or Basic Reagents/Impurities Neutralize the reaction mixture as soon as the reaction is complete. Use purified reagents and solvents to avoid acidic or basic impurities. Consider using a non-basic amine scavenger if applicable.
Use of a Racemization-Prone Catalyst If using a metal catalyst, screen for alternatives known to have lower racemization potential. For example, some iridium catalysts are known to racemize amines.[2]
Prolonged Reaction Time Optimize the reaction to reduce the overall time the chiral center is exposed to potentially harsh conditions. Monitor the reaction progress closely and stop it as soon as the desired conversion is reached.
Problem 2: Racemization During Chromatographic Purification
Potential Cause Troubleshooting Step
Acidic or Basic Stationary Phase Use a neutral stationary phase (e.g., deactivated silica gel). If using silica gel, consider neutralizing it by pre-treating with a solution of triethylamine in the eluent.
Prolonged Exposure to the Stationary Phase Optimize the chromatography to minimize the run time. Use a stronger eluent system if possible to speed up the elution of the product.
On-Column Degradation If you suspect the compound is degrading on the column, which may lead to racemization, consider alternative purification methods such as crystallization or distillation under reduced pressure and low temperature.
Problem 3: Inconsistent Enantiomeric Excess (e.e.) Results
Potential Cause Troubleshooting Step
Inaccurate Analytical Method Validate your analytical method (chiral HPLC or GC). Ensure proper separation of enantiomers and a stable baseline. Run a racemic standard to confirm the retention times of both enantiomers.
Sample Preparation Issues Ensure that the sample preparation for analysis does not induce racemization. Avoid acidic or basic conditions in the sample diluent and analyze the sample as quickly as possible after preparation.
Contamination of Analytical Column Flush the chiral column thoroughly between runs to remove any residual contaminants that might affect the separation.

Quantitative Data on Racemization

The following table summarizes data on the racemization of a chiral amine under different catalytic conditions. While not specific to this compound, it provides a general indication of the impact of catalysts on racemization rates.

CatalystSubstrateSolventTemperature (°C)Racemization Rate (% e.e./min)
Immobilized [IrCpI2]2(S)-1-phenylethanamineToluene80~0.37
Immobilized [IrCpI2]2(S)-N-methyl-1-phenylethanamineToluene80~2.87
Pd/γ-Al2O3(S)-1-phenylethylamineToluene140Racemization to 42% e.e. in a single pass (9s residence time)

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Preventing Racemization During a Reaction
  • Reagent and Solvent Preparation: Ensure all reagents and solvents are of high purity and free from acidic or basic impurities. If necessary, distill solvents and purify reagents before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that could lead to racemization.

  • Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use a cryostat or an ice bath for precise temperature control.

  • pH Control: If the reaction is sensitive to pH, use a non-nucleophilic buffer to maintain a neutral pH.

  • Reaction Monitoring: Closely monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, quench it promptly and under mild conditions. For example, pour the reaction mixture into a cold, buffered aqueous solution.

  • Work-up: Perform all work-up procedures at low temperatures. Use pre-chilled solvents for extractions. If an acid or base wash is necessary, use dilute solutions and minimize contact time.

  • Purification: If chromatography is required, use a neutral stationary phase and elute the product as quickly as possible. Consider crystallization as a less harsh alternative.

Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
  • Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of amines. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point.

  • Mobile Phase Preparation: A typical mobile phase for chiral amine separation is a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine or trifluoroacetic acid for salt formation). A common starting point is Hexane/Isopropanol/Diethylamine (90:10:0.1).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase. Ensure the final concentration is within the linear range of the detector.

  • Instrumentation Setup:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25 °C).

    • Set the UV detector to a wavelength where the analyte absorbs (e.g., 210 nm).

  • Analysis:

    • Inject a racemic standard of this compound to determine the retention times of both enantiomers and to ensure adequate separation.

    • Inject the sample to be analyzed.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100

    • Where Area1 is the area of the major enantiomer and Area2 is the area of the minor enantiomer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Purified Reagents Inert Inert Atmosphere Reagents->Inert Solvents Anhydrous Solvents Solvents->Inert Temp Low Temperature Inert->Temp Monitor Reaction Monitoring Temp->Monitor Quench Cold Quench Monitor->Quench Extract Low Temp Extraction Quench->Extract Purify Neutral Chromatography or Crystallization Extract->Purify Analysis Chiral HPLC/GC Purify->Analysis

Caption: Experimental workflow for minimizing racemization.

troubleshooting_racemization Start Loss of e.e. Detected CheckReaction Review Reaction Conditions Start->CheckReaction CheckPurification Review Purification Method Start->CheckPurification CheckAnalysis Verify Analytical Method Start->CheckAnalysis Temp High Temperature? CheckReaction->Temp StationaryPhase Acidic/Basic Phase? CheckPurification->StationaryPhase ValidateMethod Validate with Racemic Standard CheckAnalysis->ValidateMethod pH Acid/Base Present? Temp->pH No LowerTemp Lower Temperature Temp->LowerTemp Yes Catalyst Metal Catalyst Used? pH->Catalyst No Neutralize Use Neutral Conditions pH->Neutralize Yes ChangeCatalyst Change Catalyst Catalyst->ChangeCatalyst Yes NeutralPhase Use Neutral Phase StationaryPhase->NeutralPhase Yes AlternativePurification Consider Crystallization StationaryPhase->AlternativePurification If problem persists

Caption: Troubleshooting logic for racemization issues.

References

Technical Support Center: Purification of Secondary Alkyl Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of secondary alkyl amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a secondary alkyl amine synthesis?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These include:

  • Unreacted starting materials: Such as primary amines and alkylating agents (e.g., alkyl halides).

  • Over-alkylation products: Formation of the corresponding tertiary amine is a frequent side product.[1]

  • Under-alkylation products: Residual primary amines from an incomplete reaction.

  • Solvents and reagents: From the reaction work-up.

  • Degradation products: Secondary amines can react with carbon dioxide from the air to form carbonate salts and can also undergo air oxidation to form N-oxides, especially upon storage.[2]

Q2: I have a mixture of primary, secondary, and tertiary amines. What is the simplest way to separate them?

A2: Acid-base liquid-liquid extraction is often the most straightforward initial approach. By carefully controlling the pH of the aqueous phase, you can selectively protonate and extract the different classes of amines into the aqueous layer based on their differing basicities (pKa values).[1] For a more complete separation, Hoffmann's method, which involves reaction with diethyl oxalate, can be employed. Primary amines form solid dialkyl oxamides, secondary amines form liquid dialkyl oxamic esters, and tertiary amines do not react, allowing for their separation.

Q3: My secondary amine is an oil and won't crystallize. How can I purify it by crystallization?

A3: If the freebase amine is an oil, converting it to a salt can facilitate crystallization. Hydrochloride or acetate salts are commonly used.[2][3] This is achieved by dissolving the crude amine in a suitable solvent and treating it with an acid like hydrochloric acid or acetic acid. The resulting salt often has a much higher melting point and a more rigid crystal lattice, making it easier to crystallize.

Q4: When should I choose distillation over chromatography for purification?

A4: Distillation is a good choice when there is a significant difference in the boiling points of your secondary amine and the impurities. It is particularly effective for removing high-molecular-weight byproducts or non-volatile impurities.[2] Chromatography is preferred when the components have similar boiling points but differ in polarity, making them separable on a stationary phase.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Peak Tailing Strong interaction between the basic amine and acidic silica gel.- Add a small amount of a competing amine (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase to neutralize the acidic silanol groups.[4][5] - Use an amine-functionalized silica column or a basic alumina column.[4][5] - For reversed-phase, adjust the mobile phase pH to be at least 2 units above the pKa of the amine to ensure it is in its neutral, less polar form.[5]
Poor Separation/Resolution Incorrect mobile phase polarity or selectivity.- Optimize the solvent system using thin-layer chromatography (TLC) first. - If using normal phase, try a different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). - Consider switching to a different stationary phase with different selectivity (e.g., cyano or diol columns).
Compound Stuck on the Column The amine is too polar for the chosen mobile phase or is irreversibly binding to the silica.- Gradually increase the polarity of the mobile phase. - If the compound is still not eluting, consider flushing the column with a strong solvent system like 5-10% methanol in dichloromethane with a small amount of ammonium hydroxide. - In some cases, the compound may be recovered as a salt by washing the column with an acidic solution (e.g., 5% acetic acid in the mobile phase).[3]
Compound Decomposes on the Column The acidic nature of the silica gel is catalyzing the degradation of a sensitive secondary amine.- Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use a less acidic stationary phase like neutral alumina or florisil.
Recrystallization
Problem Possible Cause Solution
Compound Oiling Out (Not Crystallizing) The melting point of the compound is below the boiling point of the solvent, or the solution is supersaturated.- Lower the temperature at which the solution is cooled. - Add a seed crystal to induce crystallization. - Try a solvent with a lower boiling point. - Ensure the initial dissolution is done at the lowest possible temperature to achieve saturation.
No Crystals Form Upon Cooling The solution is not saturated, or the compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Impurities Co-crystallize with the Product The chosen solvent does not effectively differentiate between the solubility of the desired compound and the impurities.- Try a different crystallization solvent or a mixture of solvents. - Ensure the cooling process is slow to allow for selective crystallization. Rapid cooling can trap impurities. - Perform a preliminary purification step (e.g., extraction) to remove the majority of impurities before recrystallization.

Quantitative Data Summary

The following table summarizes typical purity and yield data for various secondary alkyl amine purification techniques. Actual results will vary depending on the specific compound and the nature of the impurities.

Purification Technique Typical Purity Achieved Typical Yield Range Notes
Distillation >99%70-90%Highly effective for compounds with significantly different boiling points from impurities.
Column Chromatography (Amine-functionalized silica) >98%60-85%Can provide high purity even for complex mixtures. Yield can be lower due to irreversible adsorption or multiple fractions.
Recrystallization (as a salt) >99.5%80-95%Excellent for achieving high purity, especially as a final polishing step. Yield depends on the solubility difference between the salt and impurities.
Acid-Base Extraction 90-98%>90%Good for initial bulk purification and separation from non-basic impurities. Purity may be lower if other basic compounds are present.
Selective Ammonium Carbamate Crystallization >99%83-94%An effective method for separating primary, secondary, and tertiary amines.[6][7]

Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol describes the conversion of a crude secondary alkyl amine to its hydrochloride salt, followed by recrystallization.

  • Dissolution: Dissolve the crude secondary alkyl amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in the same solvent (or a miscible one, like HCl in dioxane) dropwise. Monitor the pH with moist litmus paper or a pH meter until the solution is acidic.

  • Precipitation: The hydrochloride salt will often precipitate as a white solid. If it doesn't, cooling the solution in an ice bath may induce precipitation.

  • Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent to remove soluble impurities.

  • Recrystallization: Dissolve the collected salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture like ethanol/ether). Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Flash Chromatography on Silica Gel with a Triethylamine-Modified Eluent

This protocol outlines the purification of a secondary alkyl amine using flash chromatography with a modified mobile phase to prevent peak tailing.

  • Solvent System Selection: Using TLC, determine a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives the desired compound an Rf value of approximately 0.2-0.4.

  • Eluent Preparation: Prepare the chosen eluent and add 0.5-1% (v/v) of triethylamine to it.

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared eluent.

  • Sample Loading: Dissolve the crude secondary amine in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the top of the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Run the column with the triethylamine-modified eluent, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C, so co-evaporation with a lower boiling solvent may be necessary for its complete removal.

Visualizations

Purification_Workflow Crude Crude Secondary Alkyl Amine Distillation Distillation Crude->Distillation Volatile Impurities Chromatography Column Chromatography Crude->Chromatography Polarity Difference Extraction Acid-Base Extraction Crude->Extraction pKa Difference Pure Pure Secondary Alkyl Amine Distillation->Pure Chromatography->Pure Crystallization Salt Formation & Recrystallization Extraction->Crystallization Further Purification Crystallization->Pure

Caption: General purification workflow for secondary alkyl amines.

Troubleshooting_Chromatography Start Column Chromatography Issue Tailing Peak Tailing? Start->Tailing PoorSep Poor Separation? Tailing->PoorSep No Sol1 Add Triethylamine to Mobile Phase Tailing->Sol1 Yes Sol4 Use Amine-Functionalized Silica Tailing->Sol4 Yes NoElution Compound Stuck? PoorSep->NoElution No Sol2 Optimize Solvent System via TLC PoorSep->Sol2 Yes Sol3 Increase Eluent Polarity NoElution->Sol3 Yes

Caption: Troubleshooting logic for secondary amine column chromatography.

References

managing exothermic reactions in "2-Ethyloxolan-3-amine" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 2-Ethyloxolan-3-amine. The information is tailored for researchers, scientists, and drug development professionals.

Proposed Synthesis Route: Reductive Amination

A plausible and common method for the synthesis of this compound is the reductive amination of 2-ethyloxolan-3-one. This two-step, one-pot reaction involves the formation of an imine intermediate, followed by its reduction to the desired amine.

Step 1: Imine Formation (Exothermic) 2-Ethyloxolan-3-one reacts with ammonia to form the corresponding imine. This step is typically mildly exothermic.

Step 2: Reduction (Highly Exothermic) The imine intermediate is then reduced to this compound using a reducing agent such as sodium borohydride (NaBH₄). This reduction step is often highly exothermic and requires careful management to prevent thermal runaway.[1]

Troubleshooting Guide: Managing Exothermic Reactions

Issue 1: Rapid Temperature Increase During Imine Formation

  • Question: My reaction temperature is increasing too quickly after adding ammonia to the 2-ethyloxolan-3-one. What should I do?

  • Answer:

    • Slow Down the Addition: Add the ammonia source (e.g., ammonium hydroxide or a solution of ammonia in an organic solvent) dropwise to the solution of the ketone.

    • Pre-cool the Reaction: Cool the reaction vessel to 0-5 °C in an ice bath before and during the addition of ammonia.

    • Ensure Adequate Mixing: Vigorous stirring helps to dissipate heat more effectively throughout the reaction mixture.

Issue 2: Uncontrolled Exotherm During Sodium Borohydride Addition

  • Question: The temperature of my reaction is rising uncontrollably after adding sodium borohydride. How can I manage this?

  • Answer: The reduction of the imine with sodium borohydride is known to be highly exothermic.[1]

    • Portion-wise Addition: Add the sodium borohydride in small portions over an extended period. This allows the cooling system to manage the heat generated from each portion before the next is added.

    • Maintain Low Temperature: Ensure the reaction is maintained at a low temperature (typically 0-10 °C) throughout the addition of the reducing agent. Use an efficient cooling bath (e.g., ice-salt or a cryocooler).

    • Monitor Internal Temperature: Use a calibrated thermometer or thermocouple to monitor the internal temperature of the reaction continuously. Do not rely on the bath temperature.

    • Dilution: Increasing the solvent volume can help to absorb the heat generated, but this may also affect reaction kinetics.

Issue 3: Delayed Exotherm or "Accumulation"

  • Question: The reaction temperature did not increase immediately after adding the first few portions of sodium borohydride, but then a sudden and rapid exotherm occurred. What happened?

  • Answer: This phenomenon is known as "accumulation" and can be very dangerous. It occurs when the reaction does not initiate immediately, leading to a buildup of unreacted reagents. When the reaction finally starts, the accumulated reagents react rapidly, causing a thermal runaway.

    • Ensure Reaction Initiation: Confirm that the reaction has started after the first portion of the reducing agent is added by observing a slight, controlled temperature increase.

    • Check Reagent Quality: Ensure the sodium borohydride is fresh and has not been deactivated by moisture.

    • Solvent Effects: The choice of solvent can affect the reactivity of sodium borohydride. Protic solvents like methanol or ethanol will react with NaBH₄, generating hydrogen gas and heat. Aprotic solvents may lead to slower initial reaction rates.

Frequently Asked Questions (FAQs)

  • Q1: What are the key parameters to monitor to prevent a thermal runaway?

    • A1: The most critical parameter is the internal reaction temperature. Continuous monitoring is essential. Other important parameters include the rate of reagent addition, stirrer speed, and the efficiency of the cooling system.

  • Q2: What are the consequences of an uncontrolled exothermic reaction in this synthesis?

    • A2: An uncontrolled exotherm can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture. It can also lead to the formation of unwanted byproducts and impurities, reducing the yield and purity of the this compound. In extreme cases, it can lead to fire or explosion, especially if flammable solvents are used.

  • Q3: Are there alternative, less exothermic reducing agents I can use?

    • A3: While sodium borohydride is common, other reducing agents can be considered. Sodium cyanoborohydride (NaBH₃CN) is generally less reactive and can offer more controlled reductions. Catalytic hydrogenation is another alternative, where the exotherm can be managed by controlling the hydrogen pressure and catalyst loading.

  • Q4: How does the choice of solvent impact the exotherm?

    • A4: The solvent plays a crucial role in heat dissipation. Solvents with higher heat capacities can absorb more heat. Additionally, the reactivity of the reducing agent can be solvent-dependent. For instance, sodium borohydride reacts with protic solvents like methanol, which can contribute to the overall heat generation.

Quantitative Data

Table 1: Typical Reaction Parameters for Reductive Amination

ParameterImine FormationReduction Step
Reactants 2-Ethyloxolan-3-one, AmmoniaImine intermediate, Sodium Borohydride
Solvent Methanol or EthanolMethanol or Ethanol
Temperature 0 - 25 °C0 - 10 °C
Addition Rate Dropwise over 15-30 minPortion-wise over 30-60 min
Stirring Speed 300 - 500 RPM300 - 500 RPM

Table 2: Heat of Reaction for Similar Reductions

ReactionReducing AgentSolventHeat of Reaction (kJ/mol)
Ketone ReductionSodium BorohydrideWater~-150

Note: The heat of reaction can vary depending on the specific substrate, solvent, and reaction conditions. The value provided is for a general ketone reduction and serves as an estimate of the exothermicity.[1]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of 2-Ethyloxolan-3-one

  • Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

  • Initial Charge: Charge the reactor with 2-ethyloxolan-3-one (1.0 eq) and methanol (10 volumes).

  • Cooling: Cool the reactor to 0-5 °C using a circulating chiller.

  • Imine Formation: Add a 2M solution of ammonia in methanol (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Stirring: Stir the reaction mixture at 0-5 °C for 1 hour.

  • Reduction: Add sodium borohydride (1.5 eq) in small portions over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: Stir the reaction at 10 °C for an additional 2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Slowly add acetone to quench any excess sodium borohydride, maintaining the temperature below 15 °C.

  • Work-up: Adjust the pH to >12 with aqueous sodium hydroxide. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reactor_setup Reactor Setup initial_charge Charge 2-Ethyloxolan-3-one and Methanol reactor_setup->initial_charge cooling_initial Cool to 0-5 °C initial_charge->cooling_initial imine_formation Add Ammonia Solution (maintain < 10 °C) cooling_initial->imine_formation stir_1 Stir for 1 hour imine_formation->stir_1 reduction Add Sodium Borohydride (maintain < 10 °C) stir_1->reduction stir_2 Stir for 2 hours reduction->stir_2 quenching Quench with Acetone stir_2->quenching ph_adjustment Adjust pH to >12 quenching->ph_adjustment extraction Extract with Organic Solvent ph_adjustment->extraction drying Dry and Concentrate extraction->drying product Crude this compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Exotherm Troubleshooting Exothermic Events cluster_immediate_actions Immediate Actions cluster_diagnosis Diagnosis cluster_solutions Solutions start Rapid Temperature Increase During Reagent Addition stop_addition Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling start->increase_cooling check_addition_rate Is Addition Rate Too Fast? stop_addition->check_addition_rate check_accumulation Is it a Delayed Exotherm (Accumulation)? stop_addition->check_accumulation check_cooling Is Cooling Inefficient? increase_cooling->check_cooling slow_addition Reduce Addition Rate check_addition_rate->slow_addition Yes improve_cooling Improve Cooling System check_cooling->improve_cooling Yes portion_wise Add in Smaller Portions check_accumulation->portion_wise No confirm_initiation Confirm Reaction Initiation with a Small Test check_accumulation->confirm_initiation Yes

Caption: Troubleshooting logic for managing exothermic events.

References

Technical Support Center: Synthesis of Oxolane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of oxolane (tetrahydrofuran) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthetic procedures.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed troubleshooting guides for common pitfalls in oxolane synthesis.

FAQ-1: Williamson Ether Synthesis

Question: I am attempting an intramolecular Williamson ether synthesis to form an oxolane ring, but I am observing low yields and formation of an alkene byproduct. What is going wrong?

Answer: This is a classic issue in Williamson ether synthesis, which proceeds via an S(_N)2 mechanism. The formation of an alkene is due to a competing E2 elimination reaction. Here’s a breakdown of potential causes and solutions:

  • Steric Hindrance: The S(_N)2 reaction is sensitive to steric hindrance at the carbon bearing the leaving group. If this carbon is secondary or tertiary, elimination will be favored.

    • Solution: If possible, redesign your synthesis so that the alkoxide attacks a primary carbon.[1][2] For the synthesis of unsymmetrical ethers, there are two possible combinations of alkoxide and alkyl halide. Always choose the combination with the less sterically hindered halide.[2]

  • Strongly Basic Alkoxide: A sterically hindered or overly strong base will favor elimination.

    • Solution: Use a milder base to form the alkoxide if your substrate is sensitive. Sodium hydride (NaH) is a common choice as it is a non-nucleophilic base.[3]

  • Reaction Temperature: Higher temperatures tend to favor elimination over substitution.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. You can monitor the progress by TLC to optimize this.

Troubleshooting Table: Williamson Ether Synthesis

ProblemPossible CauseSuggested Solution
Low to no product formationPoor leaving groupUse a better leaving group (e.g., I > Br > Cl > OTs).
Insufficiently basic conditions to form the alkoxideUse a stronger base like NaH to deprotonate the alcohol.[3]
Steric hindrance at the electrophilic carbonRedesign the synthesis to have the nucleophile attack a less hindered carbon.[1][2]
Formation of alkene byproductCompeting E2 eliminationUse a less sterically hindered alkyl halide; run the reaction at a lower temperature.[1]
Use of a bulky/strong baseEmploy a less hindered base or milder reaction conditions.
Product is difficult to purifyContamination with starting materialsEnsure the reaction goes to completion by monitoring with TLC; optimize reaction time and temperature.
Formation of multiple byproductsRe-evaluate the suitability of the Williamson ether synthesis for your specific substrate.
FAQ-2: Acid-Catalyzed Cyclization of Diols

Question: I am trying to synthesize a substituted oxolane from a 1,4-diol using an acid catalyst, but the reaction is messy and gives a low yield of the desired product. How can I improve this?

Answer: Acid-catalyzed cyclization of diols is a common method but can be plagued by side reactions, especially with complex substrates. Here are key factors to consider:

  • Catalyst Choice: Strong Brønsted acids (like H(_2)SO(_4)) can cause charring and unwanted side reactions. Lewis acids can also be effective but may require high temperatures.[4]

    • Solution: Consider using a solid acid catalyst like a zeolite or a supported acid (e.g., zirconium sulfate on a carrier), which can be easily removed by filtration and may offer higher selectivity.[5][6] Heteropoly acids have also shown good results.

  • Reaction Temperature: High temperatures can lead to decomposition and the formation of byproducts.[5]

    • Solution: Optimize the reaction temperature. For some catalysts, temperatures around 150-270°C are effective.[5] It's a balance between achieving a good reaction rate and minimizing degradation.

  • Carbocation Rearrangements: The mechanism involves a carbocation intermediate, which can be prone to rearrangement, leading to undesired constitutional isomers.

    • Solution: This is an inherent challenge of this method. If rearrangements are a significant problem, you may need to consider a different synthetic route that does not involve a free carbocation, such as a Williamson ether synthesis or a radical cyclization.

Troubleshooting Table: Acid-Catalyzed Diol Cyclization

ProblemPossible CauseSuggested Solution
Low yield of oxolaneIncomplete reactionIncrease reaction temperature or time; use a more active catalyst.[5]
Catalyst deactivationIf using a solid catalyst, consider regeneration or using a fresh batch.
Formation of azeotrope with waterUse a setup that allows for water removal (e.g., Dean-Stark apparatus) if applicable to drive the equilibrium.
Formation of polymeric byproductsStrong acid concentration and high temperatureUse a milder acid catalyst or a lower concentration; optimize the temperature.
Formation of rearranged productsCarbocation rearrangementThis is inherent to the mechanism. Consider alternative synthetic routes (e.g., Williamson ether synthesis).
Difficulty in product isolationCatalyst removal issues (for homogeneous acids)Neutralize the acid carefully during workup; consider using a solid, recoverable acid catalyst.[5][6]
FAQ-3: Stereocontrol in Oxolane Synthesis

Question: I am synthesizing a substituted oxolane, and I am getting a mixture of diastereomers. How can I control the stereochemistry?

Answer: Achieving stereocontrol is a significant challenge in oxolane synthesis, and the best approach depends on the chosen synthetic method.

  • Substrate-Controlled Diastereoselectivity: The existing stereocenters in your starting material can direct the stereochemical outcome of the cyclization. This is often exploited in the synthesis of complex natural products.

  • Reagent-Controlled Diastereoselectivity:

    • For Radical Cyclizations: The use of Lewis acids can influence the diastereoselectivity of radical cyclizations.[7]

    • For Cycloadditions: The choice of catalyst and reaction conditions in [3+2] cycloaddition reactions can provide high levels of stereocontrol.

  • Intramolecular S(_N)2 Reactions: In methods like the Williamson ether synthesis, the stereochemistry is set by the S(_N)2 mechanism, which proceeds with inversion of configuration at the electrophilic carbon. If the stereocenters are already in place in the precursor, this method can be highly stereoselective.

Troubleshooting Flowchart: Poor Stereoselectivity

start Poor Diastereoselectivity Observed method What is your synthetic method? start->method williamson Williamson Ether Synthesis method->williamson Intramolecular SN2 acid Acid-Catalyzed Cyclization method->acid Diol Cyclization radical Radical Cyclization method->radical Radical Reaction williamson_sol Stereocenter set by SN2 inversion. Ensure precursor stereochemistry is correct. williamson->williamson_sol acid_sol Inherent carbocation mechanism leads to poor control. Consider alternative methods. acid->acid_sol radical_sol Investigate Lewis acid additives. Modify substrate to favor a specific transition state. radical->radical_sol

Caption: Decision tree for troubleshooting poor stereoselectivity.

Experimental Protocols

Protocol 1: Intramolecular Williamson Ether Synthesis of Tetrahydrofuran

This protocol describes the synthesis of tetrahydrofuran from 4-bromobutan-1-ol.

Materials:

  • 4-bromobutan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) as solvent

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium hydride (1.1 equivalents) to the flask.

  • Add anhydrous THF to the flask to create a slurry.

  • Dissolve 4-bromobutan-1-ol (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add the solution of 4-bromobutan-1-ol dropwise to the stirred NaH slurry at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH(_4)Cl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation to obtain pure tetrahydrofuran.

Protocol 2: Acid-Catalyzed Cyclodehydration of 1,4-Butanediol

This protocol describes the synthesis of tetrahydrofuran from 1,4-butanediol using a solid acid catalyst.[5][6]

Materials:

  • 1,4-butanediol

  • Zirconium sulfate (Zr(SO(_4))(_2)), supported on a carrier or used neat[5]

  • Inert gas (e.g., nitrogen)

Procedure:

  • If using a gas-phase reactor, pack the reactor tube with the zirconium sulfate catalyst. Activate the catalyst by heating under a flow of inert gas at 200-700 °C.[5]

  • For a liquid-phase reaction, charge the zirconium sulfate catalyst and 1,4-butanediol to a suitable reactor.

  • Heat the reaction mixture to 150-350 °C (a preferred range is 200-270 °C).[5]

  • In a gas-phase setup, feed the 1,4-butanediol into the heated reactor, typically with a carrier gas.

  • The tetrahydrofuran product and water will vaporize. Condense the vapors to collect the crude product.

  • The crude product will be an azeotropic mixture of THF and water.

  • Purification can be achieved by methods such as distillation or by using molecular sieves to remove water.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for different oxolane synthesis methods. Note that yields are highly substrate-dependent.

Synthetic MethodStarting Material ExampleCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
Williamson Ether Synthesis4-halobutanolNaHReflux2-1270-90General
Acid-Catalyzed Cyclization1,4-butanediolZirconium sulfate220-2403up to 97[6]
Radical CyclizationUnsaturated alcohol precursorBu(_3)SnH, AIBN802-660-80General
Oxidative Cyclization1,5-dieneOsO(_4) (catalytic), NMORoom Temp12-2440-60General

Visualizations

General Troubleshooting Workflow for Oxolane Synthesis

This workflow provides a logical sequence of steps to diagnose and solve common problems in oxolane synthesis.

start Reaction Failed or Low Yield check_start Check Starting Materials: Purity, Stoichiometry, Dryness start->check_start check_cond Review Reaction Conditions: Temperature, Time, Atmosphere check_start->check_cond Materials OK analyze_crude Analyze Crude Product: NMR, TLC, GC-MS check_cond->analyze_crude Conditions Correct side_rxn Side Reactions Identified? analyze_crude->side_rxn no_product No Product Formed? analyze_crude->no_product No optimize Optimize Conditions: Lower Temp, Change Catalyst/Base side_rxn->optimize Yes change_route Consider Alternative Synthetic Route no_product->change_route Yes success Successful Synthesis optimize->success change_route->success

Caption: A general workflow for troubleshooting oxolane synthesis.

Decision Tree for Selecting an Oxolane Synthesis Strategy

This diagram helps in choosing the most appropriate synthetic method based on the desired oxolane structure and available starting materials.

start Desired Oxolane Derivative start_mat Available Starting Material? start->start_mat diol 1,4-Diol start_mat->diol haloalcohol Haloalcohol start_mat->haloalcohol alkene Unsaturated Precursor start_mat->alkene acid_cat Acid-Catalyzed Cyclization diol->acid_cat williamson Williamson Ether Synthesis haloalcohol->williamson radical_oxy Radical Cyclization or Oxymercuration alkene->radical_oxy acid_warn Warning: Potential for Carbocation Rearrangements acid_cat->acid_warn williamson_adv Advantage: Good Stereocontrol if precursor is defined williamson->williamson_adv

Caption: Decision tree for selecting a synthetic strategy for oxolanes.

References

Validation & Comparative

comparative analysis of "2-Ethyloxolan-3-amine" with other chiral amines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the selection and performance of chiral amines in asymmetric catalysis. This guide provides a framework for comparative analysis, including experimental data, detailed protocols, and visual workflows.

Introduction

Chiral amines are indispensable tools in modern asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and catalysts for the stereoselective synthesis of enantiomerically pure compounds. The selection of an appropriate chiral amine is often critical to the success of a synthetic route, directly impacting reaction yield and enantioselectivity. This guide presents a comparative analysis of commonly employed chiral amines in a representative asymmetric reaction, offering a template for evaluating novel or less-characterized amines such as "2-Ethyloxolan-3-amine." Due to the limited availability of published data on "this compound," this document utilizes well-documented chiral amines to illustrate the comparative methodology.

Performance Comparison in Asymmetric Borane Reduction of Acetophenone

The asymmetric reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. The enantioselectivity of this reaction is highly dependent on the chiral catalyst employed. Here, we compare the performance of several common chiral amines in the oxazaborolidine-catalyzed reduction of acetophenone to 1-phenylethanol.

Table 1: Comparative Performance of Chiral Amines in the Asymmetric Reduction of Acetophenone

Chiral Amine LigandCatalyst SystemYield (%)Enantiomeric Excess (% ee)
(1R,2S)-(-)-NorephedrineOxazaborolidine9597 (R)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolOxazaborolidine9896 (S)
(R)-(-)-2-Amino-1,1-diphenyl-1-propanolOxazaborolidine9495 (R)
cis-(1S,2R)-AminoindanolOxazaborolidine9298 (S)

Note: The data presented above is a representative example from the literature and serves to illustrate the comparative framework. Actual results may vary depending on specific reaction conditions.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol provides a general procedure for the asymmetric reduction of acetophenone using a chiral amine-derived oxazaborolidine catalyst.

Materials:

  • Chiral amino alcohol (e.g., (1R,2S)-(-)-Norephedrine)

  • Borane-dimethyl sulfide complex (BMS)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Catalyst Formation: To a solution of the chiral amino alcohol (1.1 equivalents) in anhydrous THF, slowly add BMS (1.0 equivalent) at 0 °C under an inert atmosphere. The mixture is stirred for 1 hour at room temperature to form the oxazaborolidine catalyst.

  • Reduction: The catalyst solution is cooled to the desired reaction temperature (e.g., -20 °C), and a solution of acetophenone (1.0 equivalent) in anhydrous THF is added dropwise.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol.

  • Work-up: The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Analysis: The yield of the purified 1-phenylethanol is determined. The enantiomeric excess is measured by chiral HPLC or chiral GC analysis.

Visualizing Experimental and Logical Workflows

Diagrams are essential for representing complex experimental setups and logical relationships in a clear and concise manner. Below are Graphviz diagrams illustrating a general workflow for comparing chiral amines and a schematic of the asymmetric reduction reaction.

G cluster_0 Phase 1: Amine Selection & Catalyst Preparation cluster_1 Phase 2: Reaction & Analysis cluster_2 Phase 3: Data Comparison & Reporting Select Chiral Amines Select Chiral Amines Synthesize Catalysts Synthesize Catalysts Select Chiral Amines->Synthesize Catalysts Characterize Catalysts Characterize Catalysts Synthesize Catalysts->Characterize Catalysts Perform Asymmetric Reaction Perform Asymmetric Reaction Characterize Catalysts->Perform Asymmetric Reaction Purify Product Purify Product Perform Asymmetric Reaction->Purify Product Analyze Yield & Enantioselectivity Analyze Yield & Enantioselectivity Purify Product->Analyze Yield & Enantioselectivity Tabulate Results Tabulate Results Analyze Yield & Enantioselectivity->Tabulate Results Compare Performance Compare Performance Tabulate Results->Compare Performance Generate Report Generate Report Compare Performance->Generate Report

Caption: Workflow for comparative analysis of chiral amines.

G Prochiral Ketone Prochiral Ketone Asymmetric Reduction Asymmetric Reduction Prochiral Ketone->Asymmetric Reduction Chiral Amine Ligand Chiral Amine Ligand Oxazaborolidine Catalyst Oxazaborolidine Catalyst Chiral Amine Ligand->Oxazaborolidine Catalyst Borane Source Borane Source Borane Source->Oxazaborolidine Catalyst Oxazaborolidine Catalyst->Asymmetric Reduction Chiral Alcohol Product Chiral Alcohol Product Asymmetric Reduction->Chiral Alcohol Product

Structural Validation of 2-Ethyloxolan-3-amine: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural validation of the small organic molecule, 2-Ethyloxolan-3-amine. Detailed experimental protocols and data interpretation are presented to aid researchers, scientists, and drug development professionals in selecting the appropriate methods for unambiguous structural elucidation.

Introduction to Structural Validation

The precise determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. The arrangement of atoms and the stereochemistry of a molecule, such as this compound, dictate its physical, chemical, and biological properties. While several analytical techniques provide structural information, single-crystal X-ray crystallography remains the gold standard for providing an absolute and definitive atomic arrangement in the solid state.

This guide will focus on the validation of the this compound structure, a substituted tetrahydrofuran ring. The presence of two chiral centers makes the determination of its relative and absolute stereochemistry essential, a task for which X-ray crystallography is exceptionally well-suited.

Comparative Analysis of Structural Validation Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a combination of techniques is often employed for a complete structural characterization in different states of matter. The table below compares the utility of X-ray crystallography with other common spectroscopic methods for the validation of the this compound structure.

Table 1: Comparison of Key Structural Validation Methods

Technique Information Provided Advantages Limitations Application to this compound
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.Provides an unambiguous and complete molecular structure.Requires a suitable single crystal, which can be difficult to grow. Structure is in the solid state, which may differ from the solution state.Would definitively determine the relative and absolute configuration of the two stereocenters.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC) Connectivity of atoms (which atoms are bonded to which), the chemical environment of nuclei, and through-bond/through-space correlations.Provides detailed structural information in solution. Non-destructive.Does not directly provide bond lengths or angles. Determination of absolute stereochemistry is not typically possible without chiral derivatizing agents.Essential for confirming the carbon-hydrogen framework and the connectivity between the ethyl group, the oxolane ring, and the amine group.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts. Can be coupled with chromatography (e.g., GC-MS, LC-MS) for mixture analysis.Provides limited information on connectivity and no stereochemical information.Confirms the molecular formula (C₆H₁₃NO) by determining the molecular ion peak. Fragmentation patterns can support the proposed structure.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure and no stereochemical details.Would show characteristic peaks for the N-H stretch of the amine, C-H stretches of the alkyl groups, and the C-O-C stretch of the ether in the oxolane ring.

Workflow for Structural Validation

The validation of a chemical structure is a logical process where data from multiple techniques are integrated to build a conclusive argument. The following diagram illustrates a typical workflow for the structural validation of a novel compound like this compound, highlighting the central role of X-ray crystallography in providing a definitive proof of structure.

cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_definitive_proof Definitive Structural Proof synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir crystallization Crystal Growth nmr->crystallization ms->crystallization ir->crystallization xray Single-Crystal X-ray Crystallography crystallization->xray structure Final Structure Solved (Absolute Stereochemistry) xray->structure final_report Publication/ Report structure->final_report

Caption: Workflow for the synthesis and structural validation of a small molecule.

Experimental Protocol: Single-Crystal X-ray Crystallography

The following is a detailed methodology for the structural determination of a small organic molecule like this compound.

1. Crystal Growth:

  • Objective: To obtain a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm in each dimension).

  • Method: Slow evaporation is a common technique. A solution of purified this compound is prepared in a suitable solvent or solvent mixture (e.g., diethyl ether, hexane, or ethanol/water) in a clean vial. The vial is loosely covered to allow the solvent to evaporate slowly over several days to weeks at a constant temperature. Other methods include slow cooling of a saturated solution or vapor diffusion.

2. Crystal Mounting:

  • Objective: To mount a selected crystal on the goniometer head of the diffractometer.

  • Method: A suitable crystal is identified under a microscope. A small amount of cryoprotectant oil (e.g., Paratone-N) is applied to the crystal. The crystal is then picked up using a cryo-loop and immediately flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent crystal damage from the X-ray beam and to reduce thermal motion.

3. Data Collection:

  • Objective: To measure the intensities and positions of the diffracted X-ray beams.

  • Method: The mounted crystal is placed in the diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector (e.g., a CCD or CMOS detector). The data collection strategy is designed to cover a significant portion of the reciprocal space.

4. Data Reduction and Structure Solution:

  • Objective: To process the raw diffraction images and obtain an initial model of the crystal structure.

  • Method: The collected images are processed to integrate the reflection intensities and make corrections for factors like Lorentz and polarization effects. The space group is determined, and the structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors. This process yields an initial electron density map.

5. Structure Refinement:

  • Objective: To optimize the atomic positions and thermal parameters to best fit the experimental data.

  • Method: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final model is evaluated by its R-factors (R1, wR2), which indicate the agreement between the calculated and observed structure factors.

The workflow for the experimental process is visualized in the diagram below.

cluster_experiment X-ray Crystallography Experimental Workflow crystal_growth 1. Crystal Growth mounting 2. Crystal Mounting & Cryo-cooling crystal_growth->mounting data_collection 3. X-ray Diffraction Data Collection mounting->data_collection data_processing 4. Data Processing & Reduction data_collection->data_processing structure_solution 5. Structure Solution (Direct Methods) data_processing->structure_solution refinement 6. Structure Refinement (Least-Squares) structure_solution->refinement validation 7. Final Validation & CIF Report refinement->validation

Caption: Step-by-step experimental workflow for X-ray crystallography.

Hypothetical Crystallographic Data for this compound

A successful crystallographic experiment culminates in a Crystallographic Information File (CIF). The table below presents hypothetical but realistic data that one might expect from a structural analysis of this compound.

Table 2: Example Crystallographic Data

Parameter Value Description
Chemical Formula C₆H₁₃NOThe elemental composition of the molecule.
Formula Weight 115.17 g/mol The molar mass of the compound.
Crystal System OrthorhombicThe crystal lattice system.
Space Group P2₁2₁2₁The symmetry of the crystal lattice. This is a common chiral space group.
a, b, c (Å) a = 6.543(2), b = 8.987(3), c = 12.345(4)The dimensions of the unit cell.
α, β, γ (°) α = 90, β = 90, γ = 90The angles of the unit cell.
Volume (ų) 725.6(4)The volume of the unit cell.
Z 4The number of molecules in the unit cell.
Temperature (K) 100(2)The temperature at which data was collected.
Wavelength (Å) 0.71073The wavelength of the X-ray radiation used (Mo Kα).
Density (calculated) (g/cm³) 1.054The calculated density of the crystal.
Final R indices [I > 2σ(I)] R1 = 0.035, wR2 = 0.082Indicators of the quality of the final refined model. Lower values are better.
Goodness-of-fit (S) 1.05A measure of the agreement between the model and the data. A value close to 1 is ideal.
Flack Parameter 0.02(4)A parameter used to determine the absolute configuration of a chiral molecule. A value near 0 for a known chirality indicates the correct assignment.

Spectroscopic Comparison of 2-Ethyloxolan-3-amine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a detailed understanding of molecular structure is paramount. In the synthesis and characterization of novel compounds, distinguishing between isomers is a critical step. This guide provides a comparative analysis of the expected spectroscopic data for the stereoisomers of 2-Ethyloxolan-3-amine, a substituted tetrahydrofuran derivative. By examining the anticipated features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the necessary information to identify and differentiate these closely related molecules.

Isomers of this compound

This compound possesses two chiral centers at the C2 and C3 positions of the oxolane ring. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R)/(2S,3S) pair and the (2R,3S)/(2S,3R) pair is diastereomeric.

Comparative Spectroscopic Data

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. As a primary amine, all isomers of this compound are expected to exhibit characteristic N-H stretching and bending vibrations. Differences between diastereomers might be subtly observed in the fingerprint region due to variations in bond angles and dipoles, but significant differentiation based solely on IR is challenging.

Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
N-H Stretch (asymmetric)3350 - 3500A sharp to medium intensity peak, characteristic of a primary amine.
N-H Stretch (symmetric)3250 - 3400Often appears as a shoulder or a separate sharp peak, also indicative of a primary amine.
C-H Stretch (alkane)2850 - 3000Represents the C-H bonds of the ethyl group and the oxolane ring.
N-H Bend (scissoring)1580 - 1650A medium to strong absorption.
C-O-C Stretch (ether)1050 - 1150A strong, characteristic absorption for the oxolane ring.
C-N Stretch1020 - 1250A weak to medium absorption.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Significant differences in chemical shifts and coupling constants are expected between diastereomers due to the different spatial arrangements of the ethyl and amine groups.

¹H NMR Spectroscopy

Proton Expected Chemical Shift (δ, ppm) Expected Splitting Pattern Notes
-NH₂0.5 - 3.0Broad singletChemical shift is concentration and solvent dependent. Can be exchanged with D₂O.
H2 (on oxolane ring)3.5 - 4.0MultipletCoupled to protons on C3 and the ethyl group.
H3 (on oxolane ring)2.8 - 3.5MultipletCoupled to protons on C2 and C4.
H4 (on oxolane ring)1.6 - 2.2Multiplet
H5 (on oxolane ring)3.6 - 4.2Multiplet
-CH₂- (ethyl group)1.3 - 1.7Multiplet
-CH₃ (ethyl group)0.8 - 1.2Triplet

¹³C NMR Spectroscopy

Carbon Expected Chemical Shift (δ, ppm) Notes
C2 (on oxolane ring)75 - 85Attached to the ethyl group and oxygen.
C3 (on oxolane ring)50 - 60Attached to the amine group.
C4 (on oxolane ring)25 - 35
C5 (on oxolane ring)65 - 75Attached to oxygen.
-CH₂- (ethyl group)20 - 30
-CH₃ (ethyl group)10 - 15
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All isomers will have the same molecular weight. However, the relative intensities of fragment ions may differ between diastereomers due to stereochemical influences on fragmentation pathways.

m/z Possible Fragment Fragmentation Pathway
115[M]⁺Molecular ion
100[M - CH₃]⁺Loss of a methyl radical from the ethyl group.
86[M - C₂H₅]⁺Loss of an ethyl radical.
72[C₄H₁₀N]⁺α-cleavage, loss of C₃H₅O radical.
44[C₂H₆N]⁺Cleavage of the oxolane ring.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and instrument.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

  • Data Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for small molecules.

  • Data Acquisition: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain structural information.

Visualization of Isomeric Relationships and Analysis Workflow

Spectroscopic_Comparison cluster_isomers This compound Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomers (2R,3R) (2S,3S) Enantiomeric Pair 1 Isomers2 (2R,3S) (2S,3R) Enantiomeric Pair 2 Isomers->Isomers2 Diastereomers IR IR Spectroscopy Isomers->IR NMR NMR Spectroscopy (¹H & ¹³C) Isomers->NMR MS Mass Spectrometry Isomers->MS Isomers2->IR Isomers2->NMR Isomers2->MS IR_data Functional Groups (N-H, C-O-C) IR->IR_data NMR_data Structural Connectivity & Stereochemistry NMR->NMR_data MS_data Molecular Weight & Fragmentation MS->MS_data Identification Isomer Identification IR_data->Identification Combined Analysis NMR_data->Identification Combined Analysis MS_data->Identification Combined Analysis

Caption: Workflow for the spectroscopic comparison and identification of this compound isomers.

A Comparative Guide to the Synthetic Routes of 2-Ethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted oxolane (tetrahydrofuran) structures is of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. This guide provides a comparative analysis of plausible synthetic routes to "2-Ethyloxolan-3-amine," a novel scaffold with potential applications in drug discovery. As this specific molecule is not extensively documented in the literature, this guide outlines three logical synthetic pathways based on established organic chemistry principles and analogous reactions reported for similar substituted tetrahydrofurans. The comparison focuses on reaction efficiency, stereochemical control, and the nature of the required starting materials and reagents.

Comparative Analysis of Synthetic Routes

The three proposed synthetic routes to this compound are:

  • Route 1: Synthesis via a 2-Ethyl-3-hydroxytetrahydrofuran Intermediate.

  • Route 2: Reductive Amination of a 2-Ethyl-3-oxotetrahydrofuran Intermediate.

  • Route 3: Ring-Opening of a 2-Ethyl-2,3-epoxytetrahydrofuran Intermediate.

The following table summarizes the key quantitative data for each proposed route, based on typical yields and conditions for analogous reactions found in the chemical literature.

ParameterRoute 1: Via Hydroxy IntermediateRoute 2: Reductive AminationRoute 3: Via Epoxide Intermediate
Overall Estimated Yield 25-45%30-50%35-55%
Number of Steps 3-42-32-3
Key Intermediates 2-Ethyl-3-hydroxytetrahydrofuran2-Ethyl-3-oxotetrahydrofuran2-Ethyl-2,3-epoxytetrahydrofuran
Stereochemical Control Dependent on the synthesis of the alcohol and the SN2 inversion step.Can be stereoselective depending on the reducing agent and substrate.Generally good stereocontrol via SN2 opening of the epoxide.
Reagent Toxicity/Handling Involves potentially hazardous reagents like azides or Mitsunobu reagents.Use of metal hydrides and potentially toxic cyanoborohydrides.Epoxides can be toxic; requires careful handling.
Scalability Moderate, can be limited by the use of some reagents in large-scale synthesis.Generally good, as reductive amination is a common industrial process.Good, epoxide ring-opening reactions are often scalable.

Experimental Protocols

Route 1: Synthesis via a 2-Ethyl-3-hydroxytetrahydrofuran Intermediate

This route involves the synthesis of a 2-ethyl-3-hydroxytetrahydrofuran, which is then converted to the target amine.

Step 1: Synthesis of 2-Ethyl-3-hydroxytetrahydrofuran

A plausible approach to the key alcohol intermediate is the cyclization of a suitable diol.

  • Protocol: To a solution of 1,2,4-hexanetriol (1 equivalent) in an appropriate solvent such as toluene, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, neutralized with a mild base (e.g., saturated sodium bicarbonate solution), and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2-ethyl-3-hydroxytetrahydrofuran.

Step 2: Conversion of the Alcohol to the Amine

This can be achieved via a two-step process involving activation of the alcohol and subsequent displacement with an amine equivalent.

  • Protocol (via Mesylation and Azide Displacement):

    • To a solution of 2-ethyl-3-hydroxytetrahydrofuran (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C, methanesulfonyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried, and concentrated to give the crude mesylate.

    • The crude mesylate is dissolved in DMF, and sodium azide (3 equivalents) is added. The mixture is heated to 80-100 °C and stirred until the mesylate is consumed. The reaction mixture is cooled, diluted with water, and extracted with ether. The combined organic layers are washed with brine, dried, and concentrated.

    • The resulting crude azide is dissolved in methanol, and a catalytic amount of palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield this compound.

Route 2: Reductive Amination of a 2-Ethyl-3-oxotetrahydrofuran Intermediate

This route involves the formation of a ketone intermediate, which is then converted to the amine in a single step.

Step 1: Synthesis of 2-Ethyl-3-oxotetrahydrofuran

The ketone can be prepared by oxidation of the corresponding alcohol.

  • Protocol: To a solution of 2-ethyl-3-hydroxytetrahydrofuran (1 equivalent) in dichloromethane, a mild oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 equivalents) is added. The mixture is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered through a pad of silica gel to remove the chromium salts, and the filtrate is concentrated to give the crude 2-ethyl-3-oxotetrahydrofuran.

Step 2: Reductive Amination

  • Protocol: To a solution of 2-ethyl-3-oxotetrahydrofuran (1 equivalent) in methanol, ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents) are added. The reaction is stirred at room temperature for 24-48 hours. The solvent is then removed under reduced pressure, and the residue is taken up in water and extracted with an organic solvent. The combined organic layers are dried and concentrated. Purification by column chromatography or distillation can provide the target amine. Reductive amination is a well-established method for the synthesis of amines[1][2][3][4].

Route 3: Ring-Opening of a 2-Ethyl-2,3-epoxytetrahydrofuran Intermediate

This pathway relies on the regioselective opening of an epoxide with a nitrogen nucleophile.

Step 1: Synthesis of 2-Ethyl-2,3-epoxytetrahydrofuran

The epoxide can be synthesized from an unsaturated precursor.

  • Protocol: To a solution of 2-ethyl-2,3-dihydrofuran (1 equivalent) in a suitable solvent like dichloromethane, a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) is added portion-wise at 0 °C. The reaction is stirred at this temperature for a few hours until the starting material is consumed. The reaction mixture is then washed with a solution of sodium thiosulfate and sodium bicarbonate to remove excess peroxy acid and the resulting benzoic acid. The organic layer is dried and concentrated to give the crude epoxide.

Step 2: Epoxide Ring-Opening

  • Protocol: The crude 2-ethyl-2,3-epoxytetrahydrofuran is dissolved in a solution of ammonia in methanol (e.g., 7N). The reaction mixture is heated in a sealed tube to 80-100 °C for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired this compound.

Signaling Pathways and Experimental Workflows

Synthetic_Routes_Comparison cluster_1 Route 1: Via Hydroxy Intermediate cluster_2 Route 2: Reductive Amination cluster_3 Route 3: Via Epoxide Intermediate start Starting Materials r1_step1 Synthesis of 2-Ethyl-3-hydroxytetrahydrofuran start->r1_step1 1,2,4-Hexanetriol r2_step1 Synthesis of 2-Ethyl-3-oxotetrahydrofuran start->r2_step1 2-Ethyl-3-hydroxy- tetrahydrofuran r3_step1 Synthesis of 2-Ethyl-2,3-epoxytetrahydrofuran start->r3_step1 2-Ethyl-2,3-dihydrofuran r1_step2 Activation of Alcohol (e.g., Mesylation) r1_step1->r1_step2 r1_step3 Nucleophilic Substitution with Azide r1_step2->r1_step3 r1_step4 Reduction of Azide r1_step3->r1_step4 product This compound r1_step4->product r2_step2 Reductive Amination r2_step1->r2_step2 r2_step2->product r3_step2 Epoxide Ring-Opening with Ammonia r3_step1->r3_step2 r3_step2->product Logical_Relationships route1 Route 1 Synthesis of Alcohol Activation Substitution Reduction target This compound route1->target route2 Route 2 Synthesis of Ketone Reductive Amination route2->target route3 Route 3 Epoxidation Ring-Opening route3->target

References

A Comparative Guide to Assessing the Enantiomeric Excess of 2-Ethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral drug candidates. This guide provides a comprehensive comparison of modern analytical techniques for assessing the enantiomeric excess of chiral amines, with a focus on "2-Ethyloxolan-3-amine." We will delve into the principles, experimental protocols, and comparative performance of various methods, supported by experimental data from analogous compounds.

Introduction to Enantiomeric Excess Assessment

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. In pharmacology, enantiomers of the same compound can exhibit significantly different biological activities, with one enantiomer often being therapeutically active while the other may be inactive or even harmful.[1] Therefore, the quantitative analysis of the enantiomeric composition, expressed as enantiomeric excess (ee), is paramount. The ee is a measure of the purity of a chiral sample and is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. A variety of analytical techniques are employed to determine the ee of chiral compounds, each with its own set of advantages and limitations.[2]

Chromatographic Methods: The Gold Standard

Chromatographic techniques are the most widely used methods for chiral separations due to their high resolution, accuracy, and robustness.[2][3] These methods involve the differential interaction of the enantiomers with a chiral environment, leading to their separation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for separating enantiomers.[3] The most common approach involves the use of a chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to different retention times.[3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including amines.[4][5]

Key Advantages:

  • High resolution and accuracy.

  • Wide applicability to a variety of chiral amines.

  • Well-established and validated methods are available.

Limitations:

  • Can be time-consuming.

  • May require significant method development.

  • Uses larger volumes of organic solvents compared to other techniques.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations.[1][6][7] This technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC often provides faster separations and reduced solvent consumption compared to HPLC, making it a greener and more efficient option.[1][7] Crown ether-derived chiral stationary phases have shown particular promise for the separation of primary amines in SFC.[6]

Key Advantages:

  • Faster analysis times and higher throughput.[7]

  • Reduced use of organic solvents, making it more environmentally friendly.[1]

  • Often provides different selectivity compared to HPLC.

Limitations:

  • Requires specialized instrumentation.

  • Method development can be complex.

Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For chiral amines, derivatization is often necessary to increase their volatility and improve chromatographic performance.[8] Common derivatizing agents include trifluoroacetic anhydride and isopropyl isocyanate.[8]

Key Advantages:

  • Excellent resolution and sensitivity.

  • Fast analysis times.

Limitations:

  • Limited to volatile and thermally stable analytes.

  • Derivatization step adds complexity and potential for error.

Comparative Data of Chromatographic Methods

The following table summarizes typical performance characteristics of HPLC, SFC, and GC for the analysis of chiral amines, based on literature data for analogous compounds.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Gas Chromatography (GC)
Stationary Phase Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®)[4][5]Crown-ether or polysaccharide-based CSPs[6][9]Chiral selectors coated on a capillary column (e.g., cyclodextrin derivatives)
Mobile Phase Hexane/Alcohol mixtures with acidic or basic additives[10][11]Supercritical CO₂ with alcohol modifiers and additives[6][12]Inert carrier gas (e.g., Helium, Nitrogen)
Typical Analysis Time 10 - 30 minutes2 - 10 minutes[7]5 - 20 minutes
Derivatization Generally not requiredGenerally not requiredOften required for amines[8]
Key Advantage Wide applicability and established methodsSpeed and reduced solvent consumption[1][7]High resolution for volatile compounds

Spectroscopic Methods: An Alternative Approach

Spectroscopic techniques offer an alternative to chromatographic methods for determining enantiomeric excess. These methods are often faster and can be amenable to high-throughput screening.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by creating a diastereomeric environment that results in distinct signals for each enantiomer.[13][14] This is typically achieved by using a chiral derivatizing agent (CDA) to form covalent diastereomers or a chiral solvating agent (CSA) to form transient diastereomeric complexes.[14]

Key Advantages:

  • Rapid and non-destructive.

  • Provides structural information.

  • Can be used for in-situ reaction monitoring.

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Requires a chiral auxiliary.

  • Signal overlap can be an issue.

Experimental Protocols

General Workflow for Enantiomeric Excess Determination

Enantiomeric Excess Determination Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Racemic or Enantioenriched This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Derivatization Derivatization (if required, e.g., for GC) Dissolution->Derivatization Optional HPLC Chiral HPLC Dissolution->HPLC SFC Chiral SFC Dissolution->SFC NMR NMR with Chiral Auxiliary Dissolution->NMR GC Chiral GC Derivatization->GC Integration Peak Integration (Chromatography) or Signal Integration (NMR) HPLC->Integration SFC->Integration GC->Integration NMR->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: General experimental workflow for determining the enantiomeric excess of a chiral amine.

Protocol 1: Chiral HPLC Method for a Primary Amine
  • Column: Chiralpak® AD-H (or a similar polysaccharide-based CSP).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic or basic additive (e.g., 0.1% diethylamine or 0.1% trifluoroacetic acid) to improve peak shape.[10][11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Sample Preparation: Dissolve a small amount of "this compound" in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

Protocol 2: NMR Method using a Chiral Derivatizing Agent
  • Chiral Derivatizing Agent (CDA): Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) is a common choice for primary amines.

  • Reaction: React the "this compound" sample with a slight excess of the CDA in an NMR tube containing a suitable deuterated solvent (e.g., CDCl₃) and a non-nucleophilic base (e.g., pyridine-d₅).

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric amides.

  • Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals to determine their ratio, which directly corresponds to the enantiomeric ratio of the original amine.

Comparison of Analytical Methods

Method Comparison cluster_criteria Evaluation Criteria cluster_methods Analytical Methods Speed Speed Resolution Resolution Solvent Solvent Consumption Versatility Versatility Cost Instrument Cost HPLC HPLC HPLC->Speed Moderate HPLC->Resolution High HPLC->Solvent High HPLC->Versatility High HPLC->Cost Moderate SFC SFC SFC->Speed High SFC->Resolution High SFC->Solvent Low SFC->Versatility High SFC->Cost High GC GC GC->Speed High GC->Resolution Very High GC->Solvent Very Low GC->Versatility Low GC->Cost Moderate NMR NMR NMR->Speed High NMR->Resolution Moderate NMR->Solvent Low NMR->Versatility Moderate NMR->Cost Very High

Caption: Comparison of analytical methods based on key performance criteria.

Conclusion

The choice of the most suitable method for determining the enantiomeric excess of "this compound" depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the stage of drug development.

  • For routine quality control and high accuracy, chiral HPLC remains a reliable and well-established method.

  • For high-throughput screening and faster analysis, chiral SFC is an excellent choice, offering significant advantages in terms of speed and reduced environmental impact.

  • For volatile analogs or when very high resolution is needed, chiral GC can be employed, provided a suitable derivatization method is developed.

  • For rapid, non-destructive analysis and structural confirmation, NMR spectroscopy with a chiral auxiliary is a valuable tool.

It is often beneficial to have access to more than one of these techniques to cross-validate results and to choose the most appropriate method for a given analytical challenge. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for researchers and scientists working on the development of chiral pharmaceuticals.

References

A Comparative Guide to the Reactivity of 2-Ethyloxolan-3-amine and its Heterocyclic Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of 2-Ethyloxolan-3-amine with its corresponding nitrogen-containing heterocyclic analogue, 2-Ethylpyrrolidin-3-amine. Due to a lack of specific experimental data for this compound in the public domain, this comparison is based on established principles of heterocyclic chemistry and the known reactivity of substituted oxolanes and pyrrolidines.

The key difference in the reactivity of these two molecules is expected to stem from the difference in the heteroatom within the five-membered ring: oxygen in the oxolane and nitrogen in the pyrrolidine. The higher electronegativity of oxygen compared to nitrogen is predicted to have a significant influence on the nucleophilicity of the exocyclic amino group and the overall ring stability.

Comparative Reactivity Analysis

The following table summarizes the predicted relative reactivity of this compound and 2-Ethylpyrrolidin-3-amine in several key organic reactions. This comparison is qualitative and based on the electronic properties of the heteroatoms.

Reaction TypeThis compound2-Ethylpyrrolidin-3-amineRationale
N-Acylation Moderately ReactiveHighly ReactiveThe nitrogen atom in the pyrrolidine ring is less electron-withdrawing than the oxygen in the oxolane ring, leading to a more nucleophilic exocyclic amine in 2-Ethylpyrrolidin-3-amine.
N-Alkylation Moderately ReactiveHighly ReactiveSimilar to acylation, the greater nucleophilicity of the amino group in the pyrrolidine derivative makes it more susceptible to alkylation.
Oxidation Less Prone to Ring OxidationMore Prone to Ring OxidationThe tertiary amine in the pyrrolidine ring is a site for oxidation, which is absent in the oxolane. The oxolane ring itself is generally stable to mild oxidizing agents.
Ring Opening Prone to Acid-Catalyzed Ring OpeningGenerally StableThe ether linkage in the oxolane is susceptible to cleavage under strong acidic conditions, a reaction pathway not readily available to the more stable pyrrolidine ring.
Basicity (pKa of Conjugate Acid) Lower pKaHigher pKaThe electron-withdrawing inductive effect of the oxygen atom in the oxolane is expected to decrease the basicity of the amino group compared to the pyrrolidine analogue.[1]

Experimental Protocols

To experimentally validate the predicted differences in reactivity, the following protocols for a standard N-acylation reaction can be employed.

Experimental Protocol: N-Acylation with Acetyl Chloride

Objective: To compare the rate and yield of N-acetylation of this compound and 2-Ethylpyrrolidin-3-amine.

Materials:

  • This compound

  • 2-Ethylpyrrolidin-3-amine

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvents for TLC analysis (e.g., ethyl acetate/hexanes)

  • NMR tubes, deuterated chloroform (CDCl₃)

Procedure:

  • Reaction Setup: In two separate, dry, round-bottom flasks equipped with magnetic stirrers and under a nitrogen atmosphere, dissolve 1.0 mmol of the respective amine (this compound or 2-Ethylpyrrolidin-3-amine) in 10 mL of anhydrous DCM.

  • Base Addition: To each flask, add 1.2 mmol of triethylamine. Cool the solutions to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add 1.1 mmol of acetyl chloride dropwise to each flask.

  • Reaction Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot will indicate reaction progression.

  • Workup: Once the reaction is complete (as determined by TLC), quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the purified N-acetylated product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the yield.

Expected Outcome: It is anticipated that the reaction with 2-Ethylpyrrolidin-3-amine will proceed at a faster rate and potentially give a higher yield compared to this compound under identical reaction conditions.

Visualizations

The following diagrams illustrate the electronic factors influencing the reactivity of these heterocycles and a general workflow for their comparative analysis.

G Factors Influencing Nucleophilicity cluster_0 This compound cluster_1 2-Ethylpyrrolidin-3-amine Oxolane O -CH(Et)- -CH(NH2)- Conclusion Conclusion: Amino group in 2-Ethylpyrrolidin-3-amine is a stronger nucleophile. Inductive_O Inductive Effect (-I) Inductive_O->Oxolane:f2 Decreases electron density on NH2 Pyrrolidine NH -CH(Et)- -CH(NH2)- Inductive_N Inductive Effect (-I) Inductive_N->Pyrrolidine:f2 Slightly decreases electron density on NH2 (less than Oxygen)

Caption: Electronic effects on the nucleophilicity of the amino group.

G Experimental Workflow for Reactivity Comparison Start Start: Select Reaction for Comparison (e.g., N-Acylation) Setup Identical Reaction Setups for: - this compound - 2-Ethylpyrrolidin-3-amine Start->Setup Reaction Run Reactions Under Identical Conditions (Temperature, Concentration, Time) Setup->Reaction Monitoring Monitor Reaction Progress (TLC, HPLC, NMR) Reaction->Monitoring Analysis Analyze Reaction Outcomes: - Reaction Rate - Yield - Purity Monitoring->Analysis Comparison Comparative Analysis of Results Analysis->Comparison Conclusion Draw Conclusion on Relative Reactivity Comparison->Conclusion

Caption: General workflow for comparing heterocyclic reactivity.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Ethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of an analytical procedure is crucial to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines (Q2(R1) and the recent Q2(R2)) that outline the necessary validation characteristics.[1][2][3][4] Key parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][5]

Comparison of Analytical Techniques

The quantification of amines often presents analytical challenges due to their polarity and potential for adsorption onto chromatographic columns, which can lead to poor peak shape and reproducibility.[6] To overcome these issues, derivatization is a common strategy to improve the chromatographic properties and detectability of amines.[7][8][9] The choice of analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

The following table summarizes and compares potential analytical methods for the quantification of 2-Ethyloxolan-3-amine, based on techniques commonly applied to similar amine compounds.

Analytical Technique Principle Typical Derivatization Agents Advantages Disadvantages Typical Performance Characteristics
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection Separation based on partitioning between a stationary phase and a liquid mobile phase. Detection is based on the analyte's ability to absorb UV light or fluoresce, often enhanced by derivatization.o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), Dansyl chloride, 2,4-dinitrofluorobenzene (DNFB)[7][8]Widely available, robust, and cost-effective. Suitable for routine quality control.May require derivatization for sensitive detection of non-chromophoric amines.[8] Lower selectivity compared to mass spectrometry.Linearity (R²): >0.99Accuracy (% Recovery): 98-102%Precision (%RSD): <2%LOD/LOQ: ng/mL to µg/mL range
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Nitrogen-Phosphorus Detection (NPD) Separation of volatile compounds in a gaseous mobile phase. FID provides general detection of organic compounds, while NPD is more selective for nitrogen-containing compounds.Trifluoroacetic anhydride (TFAA), Alkyl chloroformates[9][10]High separation efficiency for volatile and semi-volatile compounds. NPD offers high selectivity for amines.Derivatization is often necessary to improve volatility and reduce peak tailing.[6][9] High temperatures can lead to sample degradation.Linearity (R²): >0.99Accuracy (% Recovery): 95-105%Precision (%RSD): <5%LOD/LOQ: pg/mL to ng/mL range
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.Often not required due to the high sensitivity of the detector, but can be used to improve chromatography.High sensitivity and selectivity, allowing for quantification in complex matrices with minimal sample preparation. Provides structural confirmation.Higher equipment and operational costs. Matrix effects can influence quantification.Linearity (R²): >0.99Accuracy (% Recovery): 90-110%Precision (%RSD): <15% (at lower limits)LOD/LOQ: pg/mL to fg/mL range
Ion Chromatography (IC) Separation of ions and polar molecules based on their affinity to an ion-exchange resin.Not applicable.Suitable for the analysis of small, polar amines without derivatization.[11]Lower separation efficiency compared to HPLC and GC. Can be susceptible to interference from other ionic species in the sample.[11]Linearity (R²): >0.99Accuracy (% Recovery): 95-105%Precision (%RSD): <5%LOD/LOQ: µg/mL range

Experimental Protocols

Below are detailed methodologies for the key analytical techniques, which can be adapted and optimized for the quantification of "this compound."

HPLC-UV/Fluorescence Method with Pre-column Derivatization

This method is suitable for routine analysis and quality control. Derivatization with an agent like FMOC-Cl allows for sensitive fluorescence detection.

a) Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).

  • Prepare a series of calibration standards by diluting the stock solution.

  • For derivatization, mix an aliquot of the standard or sample solution with a borate buffer (pH ~9) and a solution of FMOC-Cl in acetonitrile.[7]

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).

  • Quench the reaction by adding an amino acid solution (e.g., glycine) to react with excess FMOC-Cl.

  • Filter the derivatized solution before injection into the HPLC system.

b) HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the FMOC-amine derivative.

GC-MS Method

This method offers high sensitivity and is suitable for the analysis of trace levels of the analyte.

a) Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane).

  • Prepare a series of calibration standards.

  • Derivatize the amine by adding a reagent such as trifluoroacetic anhydride (TFAA) in the presence of a catalyst if necessary.[10]

  • Heat the mixture to ensure complete reaction.

  • After cooling, the sample is ready for injection.

b) GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • MS Detector: Electron ionization (EI) source. Operate in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

LC-MS/MS Method

This is the most sensitive and selective method, ideal for complex sample matrices and low-level quantification.

a) Sample Preparation:

  • Prepare a stock solution of this compound in a solvent compatible with the mobile phase (e.g., methanol/water).

  • Prepare calibration standards.

  • Sample preparation can be as simple as "dilute and shoot" for clean samples. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[12]

b) LC-MS/MS Conditions:

  • Column: C18 or HILIC column depending on the polarity of the analyte.

  • Mobile Phase: A gradient of acetonitrile or methanol with water, often with additives like formic acid or ammonium formate to improve ionization.

  • Flow Rate: 0.2-0.5 mL/min.

  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-product ion transitions for the analyte and an internal standard.[13]

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements develop Method Development and Optimization start->develop protocol Write Validation Protocol develop->protocol execute Execute Validation Experiments protocol->execute specificity Specificity execute->specificity linearity Linearity & Range execute->linearity accuracy Accuracy execute->accuracy precision Precision (Repeatability & Intermediate) execute->precision lod_loq LOD & LOQ execute->lod_loq robustness Robustness execute->robustness report Analyze Data and Write Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report implement Implement for Routine Use report->implement

Caption: General workflow for analytical method validation.

This guide provides a framework for selecting and validating an appropriate analytical method for the quantification of "this compound." The choice of method should be based on the specific requirements of the analysis, and the selected method must be fully validated to ensure reliable and accurate results.

References

A Comparative Review of 2-Ethyloxolan-3-amine Analogs: Synthesis, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review reveals a notable absence of specific data on 2-Ethyloxolan-3-amine. However, by examining its structural analogs, particularly substituted tetrahydrofuran amines, we can infer potential synthetic routes, biological activities, and areas for future research. This guide provides a comparative overview of these related compounds for researchers, scientists, and drug development professionals.

The core structure of this compound, a substituted tetrahydrofuran ring with an amine group, is a motif found in various biologically active molecules. While direct experimental data on this specific compound is not publicly available, research on analogous structures, such as (2R,3S)-2-methyltetrahydrofuran-3-amine, provides a foundation for understanding its potential properties.

Synthesis of 2-Alkyl-3-Aminotetrahydrofuran Analogs

The synthesis of 2,3-substituted tetrahydrofuran amines can be approached through several synthetic strategies. A general and plausible route involves the stereoselective synthesis of a protected amino alcohol precursor, followed by cyclization to form the tetrahydrofuran ring and subsequent deprotection.

A hypothetical synthetic workflow for a compound like 2-methyltetrahydrofuran-3-amine could involve the hydrogenation of a precursor such as N-benzyloxycarbonyl-3-aminotetrahydrofuran in the presence of a palladium on activated carbon catalyst. This method is suggestive of a viable pathway for producing a range of 2-alkyl-3-aminotetrahydrofuran derivatives.

Below is a generalized workflow for the synthesis and initial biological screening of such analogs.

G cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., Dihydrofuran derivative, Alkylating agent, Amine source) step1 Functional Group Interconversion (e.g., Epoxidation, Ring Opening) start->step1 step2 Introduction of Amine Moiety (e.g., Azide substitution, Reduction) step1->step2 step3 Cyclization to Tetrahydrofuran Ring step2->step3 step4 Purification and Characterization (e.g., Chromatography, NMR, MS) step3->step4 screen1 Primary Screening (e.g., Antimicrobial assays) step4->screen1 screen2 Secondary Screening (e.g., Receptor binding assays) screen1->screen2 screen3 In vitro Toxicity Assays screen2->screen3 screen4 Lead Compound Identification screen3->screen4

Caption: Generalized workflow for synthesis and screening of 2-alkyl-3-aminotetrahydrofuran analogs.

Potential Biological Activities and Comparative Data

Based on the broader class of amine-containing heterocyclic compounds, analogs of this compound are hypothesized to exhibit a range of biological activities. The primary areas of interest for such scaffolds include antimicrobial and neurological applications.

Antimicrobial Activity

Tetrahydrofuran derivatives have been investigated for their potential as antimicrobial agents. The mechanism of action for such compounds can vary, but often involves the disruption of microbial cell membranes or interference with essential cellular processes.

Table 1: Hypothetical Antimicrobial Activity Profile of 2-Alkyl-3-Aminotetrahydrofuran Analogs

Compound/AnalogTarget OrganismAssay TypePotency (e.g., MIC µg/mL)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableN/A
Analog A (e.g., 2-Methyltetrahydrofuran-3-amine)Staphylococcus aureusBroth MicrodilutionHypothetical: 16-64Fictional
Analog B (e.g., 2-Propyloxolan-3-amine)Escherichia coliAgar DiffusionHypothetical: Zone of Inhibition (mm)Fictional
Ciprofloxacin (Control)S. aureus, E. coliBroth Microdilution0.015-1Standard Data

Note: The data for Analog A and B are hypothetical and for illustrative purposes only, due to the lack of specific experimental results in the reviewed literature.

Neurological Activity

The structural similarity of aminotetrahydrofurans to certain neurotransmitters suggests their potential interaction with neuronal receptors. Chiral amines, in particular, are significant in medicinal chemistry for their potential to act as intermediates in the synthesis of pharmaceuticals targeting the central nervous system.

Table 2: Potential Neurological Targets and Inferred Activity

Compound/AnalogTarget ReceptorAssay TypeInferred ActivityReference
This compound Data Not AvailableData Not AvailableData Not AvailableN/A
Analog A (e.g., 2-Methyltetrahydrofuran-3-amine)Serotonin ReceptorsRadioligand BindingPotential Agonist/AntagonistInferred
Analog B (e.g., 2-Propyloxolan-3-amine)Dopamine TransporterUptake AssayPotential InhibitorInferred
Imipramine (Control)Serotonin TransporterRadioligand BindingKi = 1.1 nMStandard Data

Note: The inferred activities are based on the general properties of similar chemical scaffolds and are not based on direct experimental evidence for the listed analogs.

Experimental Protocols

Detailed experimental protocols for "this compound" are not available. However, standard methodologies would be employed for the evaluation of its potential biological activities.

General Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Radioligand Receptor Binding Assay Protocol
  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., serotonin receptor subtype) are prepared from cultured cells or animal tissue.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Competition Binding: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

The following diagram illustrates the logical flow of a typical drug discovery and development process where a compound like this compound and its analogs would be evaluated.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development target_id Target Identification and Validation hit_id Hit Identification (High-Throughput Screening) target_id->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt in_vivo In Vivo Efficacy Studies (Animal Models) lead_opt->in_vivo candidate Candidate Selection in_vivo->candidate phase1 Phase I (Safety) candidate->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3

Caption: A simplified drug discovery and development pipeline.

Conclusion and Future Directions

The current body of scientific literature lacks specific information on "this compound." However, the exploration of its structural analogs suggests that this class of compounds holds potential for biological activity, particularly in the antimicrobial and neurological domains. Future research should focus on the synthesis and systematic biological evaluation of this compound and a library of its analogs to establish a clear structure-activity relationship. The experimental protocols and workflows outlined in this guide provide a framework for such investigations. The generation of robust experimental data will be crucial to determine the therapeutic potential of this chemical scaffold.

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